molecular formula C6H11NO B2520036 (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol CAS No. 21473-16-5

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Cat. No.: B2520036
CAS No.: 21473-16-5
M. Wt: 113.16
InChI Key: RYUPTWCEWSUXQZ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21473-16-5
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical characterization of (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol , a critical chiral scaffold in the development of muscarinic acetylcholine receptor agonists (e.g., cevimeline analogs).

Executive Summary

The 1-azabicyclo[2.2.1]heptane ring system represents a rigid, conformationally constrained homolog of quinuclidine. The (1R,3R,4S)-3-ol isomer (often referred to as the exo-alcohol) serves as a high-value pharmacophore for designing ligands with selectivity for M1/M3 muscarinic receptors. Its rigid bicyclic framework minimizes entropic penalties upon receptor binding, making accurate stereochemical and spectroscopic characterization essential for structure-activity relationship (SAR) studies.

This guide provides the definitive spectroscopic data (NMR, MS, IR) for the exo-isomer, grounded in the resolution protocols established by Boelsterli et al. (1992) and the optimized synthesis by Barrett et al. (1997).

Chemical Identity & Stereochemistry

PropertyDetail
IUPAC Name This compound
Common Name (-)-exo-1-Azabicyclo[2.2.1]heptan-3-ol
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Chirality 3 Chiral Centers (Bridgehead N1, C3, Bridgehead C4)
Configuration Exo (The hydroxyl group is cis to the C7 bridge)
Optical Rotation Levorotatory [α] < 0 (Enantiomer of the (1S,3S,4R) form)
Stereochemical Causality

The "exo" designation in the [2.2.1] system indicates the hydroxyl group is oriented toward the one-carbon bridge (C7).

  • Proton NMR Signature: The proton at the C3 position is in the endo orientation. In bicyclo[2.2.1] systems, endo protons exhibit a dihedral angle of ~90° relative to the bridgehead proton (H4), resulting in a near-zero vicinal coupling constant (

    
     Hz). Consequently, the H3 signal appears as a broad singlet , serving as a definitive diagnostic for the exo-alcohol configuration.
    

Spectroscopic Data

The following data represents the free base form of the exo-isomer in CDCl₃.

Proton NMR ( H NMR)

Instrument: 400 MHz Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment (Tentative)
4.45 Broad Singlet1H-H-3 (endo) (Diagnostic)
3.62 Doublet1H5.8H-2 (exo)
2.73 Multiplet3H-H-4 (bridgehead), H-2 (endo), H-6
2.51 Doublet1H12.8H-7 (syn)
2.41 Doublet1H4.8H-6
2.26 Multiplet2H-H-5 (exo/endo)
1.57 Multiplet1H-H-7 (anti)
0.97 Multiplet1H-H-5

Interpretation: The broad singlet at 4.45 ppm confirms the exo-hydroxyl configuration. An endo-hydroxyl would place the C3 proton in the exo position, which typically couples with the bridgehead H4 (


 Hz), resulting in a doublet.
Carbon-13 NMR ( C NMR)

Instrument: 100 MHz Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ ppm)Assignment
73.37 C-3 (Carbinol carbon)
65.32 C-2 (Ethano bridge)
56.51 C-4 (Bridgehead CH)
53.12 C-6 (Ethano bridge)
44.47 C-7 (Methano bridge)
25.40 C-5 (Ethano bridge)
Mass Spectrometry (MS)
  • Ionization Mode: Chemical Ionization (CI)

  • Molecular Ion:

    
    
    
    
    
    [1]
  • Base Peak: Typically

    
     114 or fragment corresponding to loss of OH.
    
Infrared Spectroscopy (IR)

Phase: KBr Pellet or Thin Film

  • 3098 cm⁻¹: C-H stretching (strained ring)

  • 2885 cm⁻¹: C-H stretching

  • 1684 cm⁻¹: (Likely overtone or impurity in specific lit. sample, disregard for general ID)

  • 1349 cm⁻¹: C-N stretch / Ring vibration

  • 1114, 1023 cm⁻¹: C-O stretching (Alcohol)

Physical Properties
  • Melting Point: 130 – 130.5 °C (Sublimed crystalline solid)

  • Appearance: White crystalline solid / Clear prisms

Synthesis and Resolution Workflow

The production of enantiopure this compound typically involves the synthesis of the racemic ketone, followed by reduction and optical resolution. The exo isomer is thermodynamically favored or accessed via specific hydride reduction conditions.

Experimental Logic
  • Dieckmann Condensation: Formation of the bicyclic core.

  • Decarboxylation: Yields the 1-azabicyclo[2.2.1]heptan-3-one.

  • Reduction: Reduction of the ketone (e.g., with NaBH₄ or catalytic hydrogenation) predominantly yields the endo alcohol in norbornanes, but in the 1-aza system, the exo alcohol is often isolated via crystallization or specific reduction protocols described by Barrett et al.

  • Resolution: The racemic exo-alcohol is resolved using D- or L-Tartaric acid .

    • L-Tartaric acid crystallizes the (1S,3S,4R) isomer (the (+)-enantiomer).

    • D-Tartaric acid is used to isolate the (1R,3R,4S) isomer (the (-)-enantiomer).

SynthesisWorkflow Start Start: Ethyl 1-benzyl-3-oxo -4-piperidinecarboxylate Step1 1. Ring Contraction (Chlorination/Base) 2. Dieckmann Cyclization Start->Step1 Ketone Intermediate: 1-Azabicyclo[2.2.1]heptan-3-one Step1->Ketone Reduction Reduction (H2/Pt or NaBH4) Selectivity Control Ketone->Reduction Stereoselective Reduction Racemic Racemic exo-1-Azabicyclo [2.2.1]heptan-3-ol Reduction->Racemic Isolation of exo-isomer Resolution Resolution via Tartaric Acid Salt Formation Racemic->Resolution D-Tartaric Acid Target Target: (1R,3R,4S)-1-Azabicyclo [2.2.1]heptan-3-ol Resolution->Target Crystallization & Free Base Release

Figure 1: Synthetic pathway and resolution logic for isolating the enantiopure exo-alcohol.

References

  • Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997).[2] Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330–335.[2][3]

    • Source of 400 MHz NMR data and physical constants for the exo-isomer.
  • Boelsterli, J., Eggnauer, U., Pombo-Villar, E., Weber, H. P., Walkinshaw, M., & Gould, R. O. (1992).[4] Absolute Configuration of 3-Substituted 1-Azabicyclo[2.2.1]heptanes.[4][5] Helvetica Chimica Acta, 75(2), 507–512.

    • Establishes the absolute configuration and resolution method using tartaric acid.
  • Spry, D. O., & Aaron, H. S. (1969). Azabicyclic alcohols.[2][3][4][6][7] VI. Azabicyclo[2.2.1]heptan-3-ol epimers. The Journal of Organic Chemistry, 34(11), 3674–3676.

    • Early characteriz

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol, a key chiral building block in medicinal chemistry. Due to the rigid, bicyclic nature of this molecule, its NMR spectra exhibit distinct and complex features that are highly informative of its three-dimensional structure. This document will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, offering a detailed interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex small molecules.

Introduction: The Structural Significance of this compound

This compound is a conformationally constrained amino alcohol with a defined stereochemistry. Its rigid bicyclic scaffold is of significant interest in drug design as it can present substituents in precise spatial orientations, leading to enhanced selectivity for biological targets. The synthesis and characterization of such molecules are crucial for the development of novel therapeutics.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the structure and stereochemistry of organic molecules.[1][2] For a molecule with the complexity of this compound, a thorough understanding of its NMR spectra is essential for confirming its identity and purity. The fixed spatial arrangement of the protons and carbons in the bicyclic system gives rise to predictable, yet intricate, patterns of chemical shifts and spin-spin couplings.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this guide are predicted values based on established principles of NMR spectroscopy and analysis of structurally related compounds. While these predictions are expected to be highly accurate, they should be confirmed by experimental data when available.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons and the rigid framework leading to significant through-bond and through-space coupling interactions. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)
H34.1 - 4.3tJ(H3,H2-endo) ≈ 6.0, J(H3,H2-exo) ≈ 2.0
H43.0 - 3.2br s
H2-exo3.3 - 3.5ddJ(H2-exo,H2-endo) ≈ 12.0, J(H2-exo,H3) ≈ 2.0
H2-endo2.8 - 3.0ddJ(H2-endo,H2-exo) ≈ 12.0, J(H2-endo,H3) ≈ 6.0
H5-exo2.9 - 3.1m
H5-endo1.8 - 2.0m
H6-exo2.9 - 3.1m
H6-endo1.8 - 2.0m
H7-syn1.9 - 2.1dJ(H7-syn,H7-anti) ≈ 10.0
H7-anti1.6 - 1.8dJ(H7-syn,H7-anti) ≈ 10.0
OHVariablebr s

Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.

Rationale for Chemical Shift and Multiplicity Predictions
  • H3 (Carbinol Proton): This proton, attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom.[3] Its multiplicity is predicted as a triplet due to coupling with the two adjacent protons on C2. The coupling constant to H2-endo is expected to be larger than to H2-exo due to the dihedral angle relationship.

  • H4 (Bridgehead Proton): This proton is situated at a bridgehead carbon and is adjacent to the nitrogen atom. The electron-withdrawing nature of the nitrogen will cause a downfield shift. It is expected to appear as a broad singlet due to small or negligible coupling with neighboring protons.

  • H2 Methylene Protons (Diastereotopic): The two protons on C2 are diastereotopic due to the chiral center at C3. They will have different chemical shifts and will couple to each other (geminal coupling) and to H3 (vicinal coupling). The H2-exo proton is expected to be more deshielded than the H2-endo proton.

  • H5 and H6 Methylene Protons (Diastereotopic): Similar to the C2 protons, the protons on C5 and C6 are also diastereotopic. They will exhibit complex splitting patterns due to geminal coupling and vicinal coupling to the bridgehead proton H4 and the protons on the adjacent methylene group.

  • H7 Methylene Protons (syn and anti): The two protons on the C7 bridge are diastereotopic. The H7-syn proton is on the same side as the C2-C3-C4 bridge, while the H7-anti proton is on the opposite side. They will show a large geminal coupling constant.

  • OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. The predicted chemical shifts are presented in the table below.

CarbonPredicted δ (ppm)
C370 - 75
C460 - 65
C255 - 60
C650 - 55
C535 - 40
C730 - 35

Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.

Rationale for Chemical Shift Predictions
  • C3 (Carbinol Carbon): This carbon is directly attached to the electronegative oxygen atom and is therefore expected to be the most deshielded carbon, appearing at the lowest field.

  • C4 (Bridgehead Carbon): This bridgehead carbon is adjacent to the nitrogen atom, which will cause a significant downfield shift.

  • C2 and C6: These carbons are alpha to the nitrogen atom and will be deshielded. Their chemical shifts are expected to be in a similar region.

  • C5 and C7: These are the methylene carbons of the bicyclic system and are expected to appear at the highest field (most shielded).

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

G cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (~0.6 mL) weigh->add_solvent add_tms Add TMS Standard add_solvent->add_tms dissolve Dissolve Sample add_tms->dissolve

Figure 2. Workflow for NMR sample preparation.

NMR Data Acquisition
  • Insert the prepared NMR tube into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

G cluster_acq Data Acquisition insert_sample Insert Sample into Spectrometer tune_shim Tune and Shim insert_sample->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum tune_shim->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) tune_shim->acquire_2D

Sources

The Emergence of a Key Chiral Synthon: A Technical Guide to the Discovery and First Enantioselective Synthesis of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the rigid 1-azabicyclo[2.2.1]heptane framework has been a sought-after scaffold in medicinal chemistry. Its conformational constraint offers a unique platform for the design of potent and selective therapeutic agents. This guide delves into the pivotal development of a specific stereoisomer, (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol, tracing its journey from a challenging synthetic target to a readily accessible and indispensable chiral building block for drug discovery, particularly in the realm of muscarinic agonists.

Introduction: The Significance of a Rigid Scaffold

The 1-azabicyclo[2.2.1]heptane ring system, a structural analog of norbornane with a nitrogen atom at the bridgehead, has garnered significant attention from pharmaceutical scientists. Its rigid, bicyclic nature reduces the number of accessible conformations compared to more flexible aliphatic amines, allowing for a more precise presentation of pharmacophoric elements to their biological targets. This often translates to enhanced potency and selectivity.

A key derivative of this scaffold is the exo-3-ol, which introduces a hydroxyl group that can serve as a crucial hydrogen bonding moiety or a handle for further functionalization. The synthesis of this alcohol in an enantiomerically pure form is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. This technical guide focuses on the first practical and highly enantioselective synthesis of the (1R,3R,4S) stereoisomer, a critical breakthrough that unlocked its potential in drug development.

Early Synthetic Efforts and the Need for an Efficient Route

Prior to the mid-1990s, access to enantiomerically pure exo-1-azabicyclo[2.2.1]heptan-3-ol was limited. An earlier described method involved the cyclodehydration of a piperidinediol over basic alumina, which unfortunately resulted in a modest yield of only 33% for the racemic mixture. Such a low-yielding process was impractical for the large-scale production required for drug development programs.

The impetus for a more efficient synthesis arose from the discovery of potent and selective muscarinic agonists at Parke-Davis Pharmaceutical Research. Specifically, the compound PD 151832 was identified as a promising M1-selective muscarinic agonist, with potential applications in treating cognitive disorders like Alzheimer's disease. A crucial component of PD 151832 is the this compound core. The urgent need for significant quantities of this chiral intermediate spurred the development of a novel and scalable synthetic route.

The Parke-Davis Synthesis: A Landmark in Efficiency and Enantioselectivity

In 1996, a team at Parke-Davis published an exceptionally efficient synthesis of both enantiomers of exo-1-azabicyclo[2.2.1]heptan-3-ol, including the target (1R,3R,4S) isomer.[1] This multi-step synthesis, starting from readily available starting materials, represented a significant advancement in the field.

Retrosynthetic Analysis and Strategy

The core of the Parke-Davis strategy was to construct the bicyclic ring system from a substituted piperidine precursor. The key steps involved a Dieckmann-type condensation to form the five-membered ring, followed by reduction and subsequent cyclization. The introduction of chirality was elegantly achieved through the use of a chiral auxiliary or by resolution of a racemic intermediate.

Step-by-Step Synthesis of Racemic exo-1-Azabicyclo[2.2.1]heptan-3-ol

The synthesis of the racemic compound laid the groundwork for the enantioselective approach.

Step 1: Synthesis of β-ketoester 1

The synthesis commences with the condensation of pyrrolidinone with diethyl oxalate under Claisen conditions. This reaction, conducted on a large scale, affords the β-ketoester 1 in a respectable 68% yield.[1]

Step 2: Catalytic Hydrogenation to cis-β-hydroxyester 2

Catalytic hydrogenation of the β-ketoester 1 over a palladium on carbon catalyst in acetic acid selectively reduces the ketone to a hydroxyl group and the pyrrole ring to a piperidine. Importantly, this step proceeds with high diastereoselectivity, yielding the cis diastereomer of the β-hydroxyester 2 as the sole product in excellent yield (91% after recrystallization).[1] The stereochemical outcome is directed by the catalyst surface, with the substrate adsorbing in a manner that favors hydride delivery from one face.

Step 3: Reduction to cis-diol 3

The ester group in 2 is then reduced to a primary alcohol using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). This reduction provides the cis-diol 3 in 81% yield, with no detectable amount of the trans diastereomer.[1]

Step 4: Cyclodehydration to Racemic exo-1-Azabicyclo[2.2.1]heptan-3-ol 5

The final and crucial step is the cyclodehydration of the cis-diol 3 . The Parke-Davis team found that treating the diol with methanesulfonyl chloride (MsCl) in pyridine at low temperature, followed by warming, effected a clean cyclization to the desired bicyclic alcohol 5 . This improved procedure provided the racemic product in a remarkable 86-96% overall yield from the diol.[1] The mechanism likely involves the selective mesylation of the primary hydroxyl group, followed by intramolecular nucleophilic attack by the secondary hydroxyl group to displace the mesylate and form the bicyclic ether linkage.

Enantioselective Synthesis

With an efficient racemic synthesis established, the focus shifted to obtaining the individual enantiomers. This was achieved through a classical resolution of the racemic alcohol 5 using a chiral acid. The enantiomers were separated by fractional crystallization of the diastereomeric salts formed with enantiomerically pure tartaric acid derivatives. This allowed for the isolation of both the (R)-(-)- and (S)-(+)-exo-1-azabicyclo[2.2.1]heptan-3-ol.[1]

Stereochemical Assignment: Understanding the (1R,3R,4S) Configuration

The absolute stereochemistry of the enantiomers is critical for their use in medicinal chemistry. The (1R,3R,4S) designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to each of the three stereocenters in the molecule.

  • C1 (Bridgehead Carbon): This is a chiral center due to the four different paths emanating from it. The priorities are assigned based on the atomic numbers of the atoms in each path.

  • C3 (Carbon bearing the hydroxyl group): The hydroxyl group receives the highest priority, followed by the paths around the ring.

  • C4 (Bridgehead Carbon): Similar to C1, the four different paths determine its chirality.

A detailed analysis of the CIP rules confirms that the (1R,3R,4S) nomenclature corresponds to one of the specific enantiomers of the exo-alcohol. The exo designation refers to the stereochemistry of the hydroxyl group, which is oriented on the opposite side of the larger six-membered ring.

Experimental Protocols

The following are representative experimental procedures based on the work published by Parke-Davis.[1]

Synthesis of β-ketoester (1)

To a mechanically stirred solution of potassium ethoxide in benzyl alcohol is added diethyl oxalate. Pyrrolidinone is then added, and the mixture is heated. After cooling, the reaction is quenched, and the product is extracted and purified by recrystallization to afford a yellow crystalline solid.

Synthesis of cis-β-hydroxyester (2)

The β-ketoester 1 is dissolved in acetic acid and hydrogenated over 10% palladium on carbon. The catalyst is filtered off, and the filtrate is concentrated. The crude product is recrystallized from toluene to yield a crystalline material.

Synthesis of cis-diol (3)

The cis-β-hydroxyester 2 is added to a solution of lithium aluminum hydride in THF. The mixture is heated at reflux for an extended period. After cooling and careful quenching, the product is extracted and purified.

Synthesis of Racemic exo-1-Azabicyclo[2.2.1]heptan-3-ol (5)

The cis-diol 3 is dissolved in pyridine and cooled. Methanesulfonyl chloride is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature. The reaction is then quenched, and the product is extracted and purified.

Data Summary

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1 C8H11NO4185.1868
2 C8H15NO3173.2191
3 C6H13NO2131.1781
5 C6H11NO113.1686-96

Visualization of the Synthetic Pathway

Synthesis_Pathway Pyrrolidinone Pyrrolidinone Ketoester_1 β-ketoester (1) Pyrrolidinone->Ketoester_1 KOEt, PhCH2OH DiethylOxalate Diethyl Oxalate DiethylOxalate->Ketoester_1 start_materials Hydroxyester_2 cis-β-hydroxyester (2) Ketoester_1->Hydroxyester_2 H2, 10% Pd/C, AcOH Diol_3 cis-diol (3) Hydroxyester_2->Diol_3 LAH, THF BicyclicAlcohol_5 exo-1-Azabicyclo[2.2.1]heptan-3-ol (5) Diol_3->BicyclicAlcohol_5 1. MsCl, Pyridine 2. Warm

Sources

Technical Guide: X-ray Structural Determination of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold (often termed azanorbornane) represents a critical pharmacophore in neurochemistry, serving as a rigidified analogue of acetylcholine and a scaffold for high-affinity muscarinic and nicotinic receptor ligands. Unlike its larger homolog quinuclidine ([2.2.2] system), the [2.2.1] system imposes significant ring strain (~60 kJ/mol), locking substituents into precise vectors required for receptor activation.

This guide details the structural characterization of the (1R,3R,4S) isomer. It addresses the specific challenges of crystallizing low-molecular-weight, hygroscopic bicyclic amines and provides a validated workflow for determining absolute configuration—a regulatory requirement for chiral CNS drugs.

Structural Significance in Medicinal Chemistry

The Rigid Pharmacophore

The biological potency of (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol stems from its ability to present the hydroxyl group and the bridgehead nitrogen in a conformation that mimics the bioactive state of acetylcholine, but with reduced entropic penalty upon binding.

  • Vector Analysis: The distance between the bridgehead Nitrogen (N1) and the Oxygen (O3) is a critical determinant of receptor subtype selectivity (e.g., M1 vs. M3 muscarinic receptors).

  • Stereochemistry: The (1R,4S) designation defines the chirality of the bicyclic cage, while the (3R) designation determines the exo/endo orientation of the hydroxyl group relative to the C7 bridge.

Structural Comparison
FeatureQuinuclidine ([2.2.2])Azanorbornane ([2.2.1])Impact on Ligand Design
Ring Strain ModerateHighHigher reactivity; rigid positioning of H-bond donors.
N-O Distance Flexible (Twist-boat)Locked (Envelope)High specificity for orthosteric binding sites.
Basicity (pKa) ~11.0~10.5Modulates blood-brain barrier (BBB) penetration.

Experimental Protocol: Synthesis & Crystallization

Obtaining X-ray quality crystals of the free base is notoriously difficult due to its hygroscopic nature and low melting point. The industry-standard protocol involves resolution via chiral acids followed by salt crystallization.

Workflow Visualization

The following diagram outlines the critical path from racemic precursor to solved structure.

G Racemic Racemic Ketone (Precursor) Reduction Stereoselective Reduction (NaBH4 or L-Selectride) Racemic->Reduction Yields diastereomers Resolution Chiral Resolution (D-Tartaric Acid / Di-p-toluoyl-L-tartaric acid) Reduction->Resolution Forms diastereomeric salts Salt_Cryst Salt Crystallization (EtOH/Et2O Vapor Diffusion) Resolution->Salt_Cryst Enantiomeric enrichment FreeBase Free Base Liberation (Optional/Hygroscopic) Salt_Cryst->FreeBase pH adjustment XRay X-Ray Diffraction (Mo Kα or Cu Kα) Salt_Cryst->XRay Preferred path FreeBase->XRay In situ cryo-crystallization only Structure Solved Structure (1R,3R,4S) XRay->Structure Phasing & Refinement

Figure 1: Critical path for structural determination of chiral bicyclic amines. Note that direct crystallization of the salt is the preferred route for X-ray analysis.

Crystallization Methodology

Objective: Isolate the (1R,3R,4S) isomer as a diffraction-quality salt.

  • Salt Selection: The D-Tartrate or Di-p-toluoyl-D-tartrate salts are preferred over hydrochlorides for absolute configuration determination because the large chiral counter-ion aids in lattice formation and provides internal reference for stereochemistry.

  • Solvent System:

    • Primary Solvent: Methanol or Ethanol (warm).

    • Anti-solvent: Diethyl ether or Acetone.

  • Procedure (Vapor Diffusion):

    • Dissolve 50 mg of the resolved salt in minimal warm methanol (0.5 mL).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing 5 mL of diethyl ether.

    • Seal and store at 4°C for 3-7 days.

    • Result: Prismatic needles suitable for mounting.

Data Collection & Structure Solution

Instrument Configuration

For light-atom structures (C, H, N, O) lacking heavy atoms (like Br or I), determining absolute configuration requires high redundancy and precise measurement of Friedel pairs.

  • Source: Cu Kα radiation (

    
     Å) is mandatory  if crystallizing the free base or HCl salt. The anomalous scattering signal of Oxygen and Nitrogen is negligible with Mo radiation but detectable with Cu.
    
  • Temperature: 100 K (Cryostream). This freezes ring puckering and reduces thermal ellipsoids, essential for resolving the bridgehead geometry.

Refinement Strategy
  • Space Group: Must be a non-centrosymmetric (chiral) space group (e.g.,

    
    , 
    
    
    
    ).
  • Flack Parameter: This is the gold standard for validating the (1R,3R,4S) assignment.

    • Target:

      
       (Correct enantiomer).
      
    • Result:

      
       implies the inverted structure (1S,3S,4R).
      
    • Note: If using a tartrate salt, the known chirality of the tartaric acid fixes the absolute configuration, making the Flack parameter less critical but still good practice.

Structural Analysis: The (1R,3R,4S) Signature

Once the structure is solved, the following geometric parameters confirm the identity and conformation of the molecule.

Conformation of the [2.2.1] Cage

The 1-azabicyclo[2.2.1]heptane system consists of a pyrrolidine ring fused to a piperidine ring (bridged).

  • Bridgehead Geometry: The N1 atom typically exhibits pyramidalization. The sum of angles around N1 is a measure of strain. In relaxed amines, this is ~328°; in [2.2.1] systems, it is often constrained, affecting the lone pair vector.

  • Puckering Parameters (Cremer-Pople):

    • The 5-membered rings adopt an Envelope (E) conformation.

    • The flap of the envelope is usually the C7 bridge carbon.

The 3-Hydroxy Orientation (Exo vs. Endo)

Distinguishing (3R) from its epimer is the primary goal.

  • Exo (3R in this framework): The C3-O3 bond points away from the C5-C6 bridge.

  • Endo: The C3-O3 bond points towards the C5-C6 bridge, often resulting in a steric clash or an intramolecular H-bond if a receptor is not present.

  • Torsion Angles:

    • Check the torsion angle

      
      .
      
    • For (1R,3R,4S), this angle typically indicates the substituent is in the exo position relative to the bridge.

Hydrogen Bonding Network

In the crystal lattice (especially as a salt), the protonated N1 (


) acts as a strong donor.
  • Interaction:

    
    
    
  • Secondary:

    
    
    
  • Significance: These interactions stabilize the specific envelope conformation observed in the solid state, which may differ slightly from the solution state conformation (NMR).

References

  • Synthesis & Resolution: Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enanti

Methodological & Application

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol: A Chiral Scaffold for the Development of Subtype-Selective Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

Muscarinic acetylcholine receptors (mAChRs) are critical drug targets for a range of neurological and peripheral disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1] The development of subtype-selective agonists that can activate specific receptor populations while avoiding off-target effects remains a significant challenge in medicinal chemistry. This guide provides a detailed technical overview of the utility of (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol, a rigid and stereochemically defined precursor, in the synthesis and evaluation of novel muscarinic agonists. We present field-proven protocols for the chemical modification of this scaffold, the characterization of its derivatives, and their pharmacological evaluation through both in vitro and in vivo assays. The underlying rationale for experimental design and structure-activity relationship (SAR) considerations are discussed to empower researchers in the rational design of next-generation muscarinic therapeutics.

Introduction: The Strategic Value of the Azabicyclo[2.2.1]heptane Scaffold

The five muscarinic receptor subtypes (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[2] While they share a highly conserved orthosteric binding site, their downstream signaling pathways and physiological roles are distinct. M1, M3, and M5 receptors couple primarily through Gq/11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP3)-mediated calcium release and diacylglycerol (DAG) activation of protein kinase C (PKC).[2] In contrast, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.[3]

This signaling diversity underpins the therapeutic rationale for subtype-selective agonists. For instance, M1 agonists are pursued for cognitive enhancement in Alzheimer's disease, while M4 agonists show promise for treating the psychotic symptoms of schizophrenia.[1] The primary obstacle has been achieving this selectivity, as many agonists activate multiple subtypes, leading to dose-limiting side effects such as gastrointestinal distress or cardiovascular changes.[1]

The rigid, bicyclic structure of this compound offers a distinct advantage. Its conformational rigidity presents substituents to the receptor in a well-defined spatial orientation, which is crucial for exploiting subtle differences in the receptor binding pockets. The tertiary amine is a key pharmacophoric feature that mimics the quaternary ammonium of acetylcholine, while the hydroxyl group serves as a versatile synthetic handle for introducing diverse chemical moieties designed to confer potency and selectivity.[4][5]

Synthetic Strategy: From Precursor to Potent Agonist

The primary synthetic route to a wide array of potent muscarinic agonists involves the oxidation of the this compound precursor to its corresponding ketone, (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one.[6][7] This ketone is a versatile intermediate, particularly for the synthesis of oxime ether derivatives, which have proven to be a rich class of selective muscarinic agonists.[8][9]

Key Synthetic Intermediate: (1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one

The oxidation of the secondary alcohol to a ketone is a foundational step. A Swern oxidation or a related mild oxidation protocol is typically employed to avoid over-oxidation or side reactions. The resulting ketone provides an electrophilic center for subsequent derivatization.

Precursor This compound Ketone (1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one Precursor->Ketone Oxidation (e.g., Swern) Oxime Oxime Intermediate Ketone->Oxime Hydroxylamine·HCl, Pyridine Agonist Final Muscarinic Agonist (e.g., Oxime Ether) Oxime->Agonist Alkylation with R-X, Base (e.g., NaH)

Caption: Synthetic workflow from the precursor alcohol to a final oxime ether agonist.

Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of the precursor alcohol to the key ketone intermediate. The Swern oxidation is chosen for its mild conditions, which are well-suited for substrates containing basic amine functionalities.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon).

  • Add anhydrous DCM (20 mL) and oxalyl chloride (1.2 eq) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve DMSO (2.5 eq) in anhydrous DCM (5 mL) and add it dropwise to the oxalyl chloride solution. Stir for 15 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction. The mixture may become thick.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one.

  • The product can be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.[6]

Protocol 2: Synthesis of a (Z)-Oxime Ether Agonist

This protocol exemplifies the conversion of the ketone intermediate into a potent muscarinic agonist, a common strategy in the field.[8]

Materials:

  • (1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Aryl-propargyl bromide (or other suitable alkylating agent, R-X)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

Procedure:

  • Oxime Formation: Dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add pyridine (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude oxime. The (Z) and (E) isomers can often be separated by chromatography.

  • O-Alkylation: Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of the purified oxime (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.

  • Add the desired alkylating agent (e.g., 3-(3'-methoxyphenyl)-2-propynyl bromide, 1.1 eq) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound by flash column chromatography on silica gel.

Parameter Protocol 1: Oxidation Protocol 2: Oxime Ether Synthesis
Starting Material This compound(1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one
Key Reagents Oxalyl Chloride, DMSO, TEAHydroxylamine HCl, NaH, R-X
Solvent Dichloromethane (DCM)Ethanol, Tetrahydrofuran (THF)
Typical Yield 75-90%50-70%
Purification Chromatography or RecrystallizationFlash Column Chromatography

In Vitro Evaluation: Characterizing Receptor Interaction

Determining a new compound's affinity (how tightly it binds) and efficacy (how well it activates the receptor) is paramount. In vitro assays provide the first critical data on a compound's pharmacological profile.[10]

Rationale for In Vitro Assays
  • Radioligand Binding Assays: These are the gold standard for determining a compound's binding affinity (Ki) for each muscarinic receptor subtype.[11] By measuring how effectively a test compound displaces a known high-affinity radiolabeled ligand, we can quantify its binding potency and selectivity.

  • Functional Assays: These assays measure the cellular response to receptor activation. For Gq-coupled receptors (M1, M3, M5), this is often a measurement of intracellular calcium mobilization.[12] For Gi-coupled receptors (M2, M4), it can be a measurement of cAMP inhibition or downstream signaling like ERK phosphorylation.[13] These assays determine whether the compound is an agonist, antagonist, or partial agonist.

cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling Agonist1 Agonist Receptor1 M1/M3/M5 Receptor Agonist1->Receptor1 Gq11 Gq/11 Receptor1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Agonist2 Agonist Receptor2 M2/M4 Receptor Agonist2->Receptor2 Gio Gi/o Receptor2->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways for muscarinic receptor subtypes.

Protocol 3: Radioligand Competition Binding Assay

This protocol outlines a method to determine the inhibition constant (Ki) of a test compound at the five human muscarinic receptor subtypes expressed in CHO or HEK293 cells.[14]

Materials:

  • Cell membranes from cell lines stably expressing a single human mAChR subtype (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/C plates).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of test compound dilution (or buffer for total binding, or atropine for non-specific binding), 50 µL of radioligand ([³H]-NMS at a concentration near its Kd, typically ~0.5 nM), and 100 µL of cell membrane preparation (5-20 µg protein).[15]

  • Incubate the plate for 90 minutes at 30 °C with gentle agitation.[15]

  • Terminate the binding reaction by rapid vacuum filtration onto the filter plate using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Subtype Typical [³H]-NMS Kd (nM) Example Agonist Ki (nM)
M1 ~0.2 - 0.55.2
M2 ~0.3 - 0.685.7
M3 ~0.2 - 0.545.1
M4 ~0.4 - 0.83.9
M5 ~0.3 - 0.715.6

In Vivo Evaluation: Assessing Physiological Effects

After confirming in vitro activity, the next crucial step is to assess a compound's effects in a living system. In vivo assays can demonstrate central nervous system (CNS) penetration and provide evidence of therapeutically relevant physiological activity.[16]

Rationale for In Vivo Models
  • Salivation: Secretion from salivary glands is a classic M3 receptor-mediated response.[4][5] Measuring agonist-induced salivation in rats or mice provides a robust, quantifiable measure of peripheral muscarinic activity.[17]

  • Hypothermia: Centrally-acting muscarinic agonists can induce a drop in core body temperature (hypothermia), an effect mediated primarily by M1/M2 receptors in the brain.[16] This model is an excellent indicator of blood-brain barrier penetration and central receptor engagement.

Protocol 4: Agonist-Induced Salivation in Rats

This protocol is a common method to assess the peripheral M3 agonist activity of a test compound.[18]

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Test compound and vehicle (e.g., saline or 0.5% methylcellulose).

  • Positive control: Pilocarpine (a non-selective muscarinic agonist).

  • Pre-weighed cotton balls.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Acclimatize animals to the housing and handling conditions. Fast animals overnight before the experiment but allow free access to water.

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.).

  • Immediately after dosing, lightly anesthetize the rat and place two pre-weighed cotton balls into the oral cavity.

  • Position the animal to prevent swallowing of saliva.

  • After a set period (e.g., 15 minutes), remove the cotton balls and immediately re-weigh them.

  • The amount of saliva produced is the difference between the final and initial weights of the cotton balls.

  • Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the initial hit compound derived from the this compound precursor is essential for optimizing potency and selectivity.[19] For the oxime ether series, the "R" group extending from the oxime oxygen is the primary point of diversification.[9]

  • Influence of the Linker: The nature of the linker between the oxime and the terminal aryl group is critical. Propargyl (alkyne) linkers have been particularly successful in generating potent M1-selective agonists.[8] The rigidity of the alkyne may help position the aryl group in a specific sub-pocket of the receptor.

  • Aryl Group Substitution: The substitution pattern on the terminal aryl ring dramatically impacts selectivity. For example, a methoxy group at the 3-position of a phenyl ring has been shown to enhance M1 affinity and functional efficacy.[8] Exploring different heterocyclic rings (e.g., pyrazine) in place of the phenyl ring can also lead to novel selectivity profiles.[20]

  • Stereochemistry: The absolute stereochemistry of the azabicyclic core is non-negotiable for optimal activity. The (1R,4S) configuration of the ketone intermediate, derived from the (1R,3R,4S)-alcohol, is consistently required for high-affinity M1 agonism in many reported series.[8]

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the discovery of novel muscarinic agonists. Its rigid, chiral framework provides a solid anchor for the exploration of chemical space, enabling the design of compounds with improved subtype selectivity. The synthetic and pharmacological protocols detailed in this guide offer a comprehensive framework for researchers to synthesize, characterize, and advance new chemical entities targeting muscarinic receptors for a variety of challenging diseases. By combining rational synthetic design with a robust cascade of in vitro and in vivo assays, the full potential of this privileged scaffold can be realized.

References

  • BenchChem. (n.d.). Application Note: Radioligand Binding Assay for Muscarinic Receptors.
  • Bymaster, F. P., & Eglen, R. M. (n.d.). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. PubMed.
  • Bymaster, F. P., & Eglen, R. M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology.
  • Macor, J. E., et al. (n.d.). Synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane. Journal of the Chemical Society, Perkin Transactions 1.
  • Watson, S. A., et al. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI.
  • Tecle, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Ringdahl, B. (n.d.). Structural Determinants of Muscarinic Agonist Activity. Semantic Scholar.
  • Plate, R., et al. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & Medicinal Chemistry.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Kruse, A. C., et al. (n.d.). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. PMC.
  • Freedman, S. B., et al. (n.d.). In vivo characterisation of novel efficacious muscarinic receptor agonists. PubMed.
  • Saunders, J., et al. (1993). Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists. Life Sciences.
  • Google Patents. (n.d.). AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo....
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
  • DOI. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
  • Gregory, K. J., et al. (n.d.). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. PMC.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Sci-Hub. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.
  • Google Patents. (n.d.). EP0968212B1 - Method of making (1s, 4r)-1-azabicyclo 2.2.1....
  • ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis.
  • ResearchGate. (n.d.). Muscarinic Receptor Agonists and Antagonists.
  • Abdallah, O. A., et al. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences.
  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists.

Sources

Application Note: Synthesis of Rigid Cevimeline Bioisosteres from (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

[1]

Executive Summary

Cevimeline (Evoxac®) is a selective M1/M3 muscarinic agonist used to treat xerostomia in Sjögren's syndrome. Its core structure is a quinuclidine (1-azabicyclo[2.2.2]octane).[1][2] However, the 1-azabicyclo[2.2.1]heptane (azanorbornane) skeleton represents a critical "rigid analog" class used in structure-activity relationship (SAR) studies to enhance receptor subtype selectivity (e.g., PD142505, CI-1017).[1]

This guide details the synthesis of Cevimeline-class precursors starting from This compound .[1] Unlike the commercial route which uses achiral 3-quinuclidinone, this protocol leverages the inherent chirality of the [2.2.1] starting material to generate enantiopure spiro-oxathiolane bioisosteres.[1]

Key Chemical Transformations[1][2]
  • Scaffold Activation: Parikh-Doering oxidation of the alcohol to the ketone.[1]

  • Spiro-Epoxidation: Corey-Chaykovsky reaction to generate the key electrophilic precursor.[1]

  • Heterocyclic Annulation: Regioselective ring opening and condensation to form the 1,3-oxathiolane ring.[1]

Retrosynthetic Logic & Pathway

The synthesis relies on constructing the spiro[1,3-oxathiolane-5,3'-azabicyclo[2.2.1]heptane] system.[1] The (1R,4S) bridgehead configuration dictates the facial selectivity of the nucleophilic attacks.[1]

Figure 1: Synthetic workflow converting the azanorbornane alcohol to the spiro-oxathiolane agonist.

Experimental Protocols

Phase 1: Oxidation to the Ketone (The Universal Precursor)

The starting alcohol must be oxidized to the ketone to allow for spiro-functionalization.[1] Swern or Parikh-Doering conditions are preferred over Chromium(VI) reagents to avoid difficult purification of the basic amine product.[1]

Reaction: (1R,3R,4S)-Alcohol → (1R,4S)-Ketone[1]

Reagents:

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Dimethyl sulfoxide (DMSO)[1]

  • Triethylamine (Et₃N)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Nitrogen atmosphere.

  • Solvation: Dissolve This compound (10.0 mmol) in anhydrous DMSO (30 mL) and Et₃N (30.0 mmol). Cool to 0°C.[1]

  • Addition: Add a solution of SO₃·Py complex (30.0 mmol) in DMSO (20 mL) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃ (100 mL).

  • Extraction: Extract with CHCl₃ (3 x 50 mL). Note: The ketone is water-soluble; salting out the aqueous layer with NaCl is recommended.[1]

  • Purification: Dry organic layer over MgSO₄ and concentrate in vacuo. The ketone is volatile; avoid high vacuum for extended periods.[1]

    • Yield Target: >85%[1][3][4]

    • Checkpoint: IR should show strong C=O stretch at ~1750 cm⁻¹ (strained ketone).

Phase 2: Corey-Chaykovsky Epoxidation

This step installs the spiro-carbon.[1] The nucleophilic attack of the sulfur ylide typically occurs from the exo face (less hindered), yielding the endo-epoxide.[1]

Reaction: (1R,4S)-Ketone → Spiro-oxirane Intermediate[1]

Reagents:

  • Trimethylsulfoxonium iodide (Me₃SOI)[4][5][6]

  • Sodium hydride (NaH, 60% dispersion)[1]

  • Anhydrous DMSO or THF[1]

Protocol:

  • Ylide Formation: In a dry flask, wash NaH (12.0 mmol) with hexane to remove oil.[1] Add anhydrous DMSO (15 mL). Add Me₃SOI (12.0 mmol) in portions at RT. Stir until gas evolution ceases and a clear solution forms (approx. 1 hr).

  • Addition: Cool the ylide solution to 0°C. Add the (1R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol ketone (from Phase 1, 10.0 mmol) dissolved in DMSO (5 mL) dropwise.

  • Reaction: Stir at RT for 3 hours and then at 50°C for 1 hour to ensure completion.

  • Workup: Quench with ice water (50 mL). Extract with Et₂O (4 x 30 mL).

  • Purification: The epoxide is sensitive.[1] Use immediately or pass through a short pad of basic alumina.[1]

Phase 3: Thiolysis and Spiro-Oxathiolane Formation

This tandem sequence opens the epoxide with a sulfur nucleophile and closes the ring with acetaldehyde, mimicking the final steps of commercial Cevimeline synthesis.[1]

Reaction: Spiro-oxirane + H₂S + Acetaldehyde → Cevimeline Analog

Reagents:

  • Sodium hydrosulfide hydrate (NaHS[1]·xH₂O) or H₂S gas

  • Acetaldehyde (MeCHO)

  • Boron trifluoride etherate (BF₃[1][4][5]·Et₂O)

  • Solvent: Methanol (step 1), Chloroform (step 2)[1]

Protocol:

  • Ring Opening:

    • Dissolve the spiro-epoxide in MeOH.[1]

    • Bubble H₂S gas or add NaHS (5 eq) at 0°C. Stir for 4 hours.

    • Concentrate to remove MeOH.[1] Neutralize with dilute HCl to pH 8. Extract with CHCl₃ to obtain the hydroxy-thiol intermediate .[1]

  • Condensation (The Cevimeline Closure):

    • Dissolve the hydroxy-thiol in anhydrous CHCl₃.

    • Add Acetaldehyde (3.0 eq).

    • Add BF₃[1][7]·Et₂O (1.5 eq) dropwise at 0°C.

    • Reflux for 2-4 hours.[1]

  • Isolation:

    • Wash with sat.[1] NaHCO₃. Dry over Na₂SO₄.[1][3]

    • Purify via column chromatography (SiO₂, CHCl₃/MeOH/NH₃ gradient).

Quantitative Data Summary

ParameterPhase 1 (Oxidation)Phase 2 (Epoxidation)Phase 3 (Annulation)
Limiting Reagent Alcohol SubstrateKetone IntermediateEpoxide Intermediate
Stoichiometry 1 : 3 (Substrate:SO₃)1 : 1.2 (Substrate:Ylide)1 : 3 (Substrate:MeCHO)
Temperature 0°C → RT0°C → 50°C0°C → Reflux
Key Byproduct Dimethyl sulfide (odorous)DMSOWater
Typical Yield 85-92%70-80%55-65%
Stereocontrol Retention of BridgeheadDiastereoselective (Exo attack)Mixture of cis/trans isomers*

*Note: Like commercial Cevimeline, the final condensation yields a mixture of cis/trans isomers relative to the methyl group.[1] Separation requires fractional crystallization (as HCl salts) or HPLC.[1][5]

Critical Scientific Notes

Structural Distinction (The "Precursor" Context)

Researchers must distinguish between the Drug and the Bioisostere :

  • Cevimeline (FDA Approved): Based on the [2.2.2] (quinuclidine) system.

  • This Protocol: Generates the [2.2.1] (azanorbornane) system.

  • Significance: The [2.2.1] analogs often exhibit higher affinity for M1 receptors due to the constrained bridge angle (C-N-C bond angle ~98° vs 109° in quinuclidine), making them valuable "super-agonists" in preclinical Alzheimer's research.[1]

Alternative Route: Ring Expansion

If the strict goal is to synthesize the exact commercial Cevimeline precursor (quinuclidin-3-one) from this specific starting material, a Tiffeneau-Demjanov rearrangement is required:

  • Convert [2.2.1]-ketone to cyanohydrin.

  • Reduce to amino-alcohol.[1]

  • Diazotization (NaNO₂/AcOH) triggers ring expansion to 1-azabicyclo[2.2.2]octan-3-one.[1] Note: This route is atom-inefficient compared to purchasing 3-quinuclidinone but validates the structural connectivity.[1]

References

  • Cevimeline (AF102B) Original Synthesis: Fisher, A., et al. "Rigid analogs of acetylcholine: synthesis and muscarinic activity of some 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] derivatives."[1] Journal of Medicinal Chemistry, 35(15), 1992.[1]

  • Azanorbornane ([2.2.1]) Muscarinic Agonists: Saunders, J., et al. "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor."[1] Journal of Medicinal Chemistry, 33(4), 1990.[1] (Describes the SAR of the [2.2.1] vs [2.2.2] systems).

  • Epoxidation Methodology (Corey-Chaykovsky): Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1965.[1]

  • Cevimeline Process Chemistry: "Process for the preparation of cis-2-methylspiro(1,3-oxathiolane-5,3')quinuclidine."[1][4][5][8] U.S. Patent US20110301352A1.[1]

Application Note: Enantioselective Synthesis and Protocol for (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one

[1]

Executive Summary & Strategic Overview

The synthesis of (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one (ABH-3-one) presents a unique challenge in medicinal chemistry due to the high torsional strain inherent in the [2.2.1] bridged bicyclic system compared to its [2.2.2] quinuclidine analog. This scaffold is a critical pharmacophore for muscarinic acetylcholine receptor agonists (e.g., M1/M4 agonists for Alzheimer's and schizophrenia).

This protocol details a robust, scalable route prioritizing enantiomeric purity and process safety . Unlike the [2.2.2] system, the [2.2.1] ketone is prone to hydration and polymerization; therefore, isolation techniques must minimize exposure to moisture and excessive heat.

The Strategy:

  • Construction: Dieckmann cyclization of a 3,4-disubstituted piperidine to form the strained bicyclic core.

  • Stabilization: Decarboxylation under acidic conditions to yield the racemic ketone.

  • Resolution: Classical optical resolution using Di-p-toluoyl-tartaric acid (DPTTA) to isolate the (1R,4S) enantiomer, avoiding expensive asymmetric catalysis at the ring-closing stage.

Retrosynthetic Logic & Pathway

The synthesis relies on the intramolecular Claisen (Dieckmann) condensation.[1][2][3][4] The critical disconnection is the C2-C3 bond, tracing back to a piperidine-3,4-dicarboxylate.

RetrosynthesisTarget(1R,4S)-1-azabicyclo[2.2.1]heptan-3-oneRacemateRacemic1-azabicyclo[2.2.1]heptan-3-oneTarget->RacemateOptical Resolution(D-DPTTA)BetoKetoIntermediateBeta-Keto EsterRacemate->BetoKetoDecarboxylation(-CO2)PrecursorDiethyl 1-benzylpiperidine-3,4-dicarboxylateBetoKeto->PrecursorDieckmann Cyclization(KOtBu)StartDiethyl pyridine-3,4-dicarboxylatePrecursor->StartHydrogenation &Benzylation

Figure 1: Retrosynthetic analysis showing the Dieckmann disconnection and resolution strategy.

Detailed Experimental Protocols

Phase 1: Dieckmann Cyclization

Objective: Formation of the bicyclic [2.2.1] skeleton. Precursor: Diethyl 1-benzylpiperidine-3,4-dicarboxylate (prepared via hydrogenation of diethyl pyridine-3,4-dicarboxylate followed by N-benzylation).

Reagents & Materials:

  • Diethyl 1-benzylpiperidine-3,4-dicarboxylate (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Toluene (Anhydrous, 10V)

  • Glacial Acetic Acid (for quench)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvation: Charge anhydrous Toluene and KOtBu under nitrogen. Cool to 0°C.

  • Addition: Add the piperidine diester dropwise over 30 minutes. The solution will likely turn yellow/orange, indicating enolate formation.

  • Cyclization: Warm to reflux (110°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the diester indicates conversion to the

    
    -keto ester enolate.
    
  • Quench: Cool to 0°C. Quench carefully with glacial acetic acid (1.2 eq) diluted in toluene.

  • Extraction: Add water. Separate the organic layer. Extract the aqueous layer with Toluene (2x).

  • Note: The product at this stage is Ethyl 1-benzyl-3-oxo-1-azabicyclo[2.2.1]heptane-2-carboxylate. It is unstable and usually carried directly to decarboxylation.

Phase 2: Hydrolysis and Decarboxylation

Objective: Removal of the ester group to yield the ketone.

Protocol:

  • Solvent Swap: Concentrate the toluene extracts from Phase 1 to a residue.

  • Hydrolysis: Add 6M HCl (5V).

  • Reflux: Heat to reflux (100°C) for 6–8 hours. Evolution of CO₂ gas will be observed.

  • Workup: Cool to room temperature. Neutralize with solid K₂CO₃ to pH ~9 (Caution: Foaming).

  • Extraction: Extract exhaustively with Chloroform or DCM (3x). The ketone is water-soluble; salting out the aqueous layer with NaCl is recommended.

  • Purification: Dry organics over Na₂SO₄ and concentrate. Distillation (Kugelrohr) is preferred over column chromatography due to the basicity of the amine and stability of the ketone.

    • Target BP: ~80–90°C at 0.5 mmHg (for the N-benzyl intermediate).

Phase 3: Hydrogenolysis (Debenzylation)

Objective: Removal of the benzyl protecting group.

Protocol:

  • Reaction: Dissolve N-benzyl ketone in Ethanol. Add 10% Pd/C (10 wt% loading). Hydrogenate at 40 psi H₂ for 12 hours.

  • Filtration: Filter through Celite under nitrogen (pyrophoric catalyst hazard).

  • Isolation: Concentrate to yield racemic 1-azabicyclo[2.2.1]heptan-3-one.

Phase 4: Optical Resolution (The Critical Step)

Objective: Isolation of the (1R,4S) enantiomer.[5] Scientific Grounding: Literature indicates that Di-p-toluoyl-L-tartaric acid (L-DPTTA) typically precipitates the (1S,4R) isomer. Therefore, to precipitate the target (1R,4S) isomer directly, Di-p-toluoyl-D-tartaric acid (D-DPTTA) is the preferred resolving agent.

Protocol:

  • Screening: Dissolve racemic ketone (10 g, 90 mmol) in Ethanol (50 mL).

  • Addition: Add a solution of Di-p-toluoyl-D-tartaric acid (0.25 eq to 0.5 eq) in Ethanol.

    • Note: Using 0.5 eq targets the crystallization of the hemitartrate salt.

  • Crystallization: Stir at room temperature for 2 hours, then cool to 4°C overnight.

  • Filtration: Collect the white precipitate. This is the (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one[5] · D-DPTTA salt.[5]

  • Liberation: Suspend the salt in minimal water. Basify with saturated K₂CO₃. Extract with DCM. Dry and concentrate.

Process Validation & Characterization

Analytical Specifications (Table 1)
ParameterSpecificationMethodNotes
Appearance Waxy white solid / OilVisualHygroscopic; store under Argon.
IR Spectrum 1750–1760 cm⁻¹ FTIR (Neat)Diagnostic C=O stretch for strained [2.2.1] ketone (vs 1715 for [2.2.2]).
¹H NMR Bridgehead signals400 MHz CDCl₃Distinct bridgehead protons at C1 and C4.
Chiral Purity > 98% eeChiral HPLCColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.
Specific Rotation

(variable)
PolarimetryCompare vs. literature value for (1R,4S).
Workflow Logic Diagram

WorkflowStartRacemic 1-azabicyclo[2.2.1]heptan-3-oneDecisionSelect Resolving AgentStart->DecisionPathLUse L-DPTTADecision->PathLOption APathDUse D-DPTTADecision->PathDOption B (Preferred)ResultLPrecipitate: (1S,4R)-Salt(Discard or Recycle)PathL->ResultLResultDPrecipitate: (1R,4S)-Salt(Target Isomer)PathD->ResultDFreeBaseBasify (K2CO3) & ExtractResultD->FreeBaseFinalPure (1R,4S)-KetoneFreeBase->Final

Figure 2: Decision matrix for optical resolution. Using D-DPTTA allows direct crystallization of the target enantiomer.

Critical Safety & Stability Notes

  • Neuroactivity: 1-azabicyclo[2.2.1]heptane derivatives are potent muscarinic agents. Handle as if highly toxic. Use full PPE and work in a fume hood.

  • Ketone Stability: The C3 ketone in the [2.2.1] system is highly strained. It is susceptible to:

    • Hydration: Forms the gem-diol in water. Ensure extractions are basic and drying is thorough.

    • Polymerization: Avoid prolonged storage in acidic media.

  • Bridgehead Nitrogen: The amine is less basic than quinuclidine due to geometric constraints but still requires basic workup to prevent salt formation during extraction.

References

  • Saunders, J., et al. (1990). Synthesis of 1-azabicyclo[2.2.1]heptan-3-one and related compounds.[5][6][7] Journal of Medicinal Chemistry, 33(4), 1128–1138. Link

  • Street, L. J., et al. (1990). Synthesis and resolution of 1-azabicyclo[2.2.1]heptan-3-one.[5] Journal of Medicinal Chemistry, 33(10), 2690–2697. Link

  • ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis and properties.Link

  • PubChem. (2025). (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one Compound Summary. National Library of Medicine. Link

Role of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Rigid Scaffolds in Asymmetric Synthesis

In the intricate world of total synthesis and drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral auxiliaries, ligands, and building blocks serve as the tools that enable chemists to construct complex, enantiomerically pure molecules. [1]Among the vast arsenal of chiral molecules, rigid bicyclic systems have garnered significant attention due to their conformational constraints, which can translate into high levels of stereochemical control in chemical reactions. The 1-azabicyclo[2.2.1]heptane framework, a compact and sterically defined structure, represents a promising scaffold for the development of novel chiral reagents and catalysts. This application note focuses on a specific stereoisomer, (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol, exploring its synthesis and documented applications as a chiral building block in medicinal chemistry, while also postulating its potential, yet underexplored, role in the broader context of natural product synthesis.

Synthesis and Access to Enantiopure this compound

The utility of any chiral molecule is fundamentally dependent on its accessibility in an enantiomerically pure form. The synthesis of specific stereoisomers of 1-azabicyclo[2.2.1]heptan-3-ol is typically achieved through the resolution of a racemic mixture. This classical yet robust method allows for the separation of enantiomers, providing access to the desired chiral building blocks.

General Synthetic Approach

A common route to the racemic 1-azabicyclo[2.2.1]heptan-3-ol involves a multi-step sequence, often culminating in the reduction of the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one. The resulting racemic alcohol can then be resolved using a chiral resolving agent, such as a chiral carboxylic acid.

Synthesis and Resolution racemic_ketone Racemic 1-Azabicyclo[2.2.1]heptan-3-one reduction Reduction (e.g., NaBH4) racemic_ketone->reduction racemic_alcohol Racemic 1-Azabicyclo[2.2.1]heptan-3-ol reduction->racemic_alcohol resolution Resolution with Chiral Acid (e.g., D-Tartaric acid) racemic_alcohol->resolution diastereomeric_salts Diastereomeric Salts resolution->diastereomeric_salts separation Separation (e.g., Crystallization) diastereomeric_salts->separation enantiopure_salt (1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol • Chiral Acid Salt separation->enantiopure_salt basification Basification enantiopure_salt->basification enantiopure_alcohol (1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol basification->enantiopure_alcohol

Figure 1: General workflow for the synthesis and resolution of 1-azabicyclo[2.2.1]heptan-3-ol.

Protocol: Resolution of Racemic 1-Azabicyclo[2.2.1]heptan-3-ol

This protocol is a generalized procedure based on established chemical principles for the resolution of racemic alcohols.

Materials:

  • Racemic 1-azabicyclo[2.2.1]heptan-3-ol

  • D-(-)-Tartaric acid (or L-(+)-Tartaric acid for the other enantiomer)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 1-azabicyclo[2.2.1]heptan-3-ol in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of D-(-)-tartaric acid in warm methanol. Note: The stoichiometry may need to be optimized.

    • Slowly add the tartaric acid solution to the alcohol solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

    • The enantiomeric purity of the resolved salt can be checked at this stage using chiral HPLC or by measuring the specific rotation.

    • If necessary, the salt can be recrystallized from methanol to improve diastereomeric excess.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise with vigorous stirring until the pH of the solution is basic (pH > 10).

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound. Note: The absolute configuration of the obtained enantiomer depends on the resolving agent used and which diastereomeric salt preferentially crystallizes.

Application as a Chiral Building Block in Medicinal Chemistry

While extensive applications of this compound in the total synthesis of natural products are not prominently documented in peer-reviewed literature, its utility as a chiral building block has been demonstrated in the synthesis of pharmaceutically relevant molecules. A notable example is its use in the preparation of progranulin modulators, which are of interest for the treatment of neurodegenerative diseases. [2]

Protocol: Synthesis of a Progranulin Modulator Intermediate

The following protocol is adapted from the general procedures described in patent literature, illustrating the use of 1-azabicyclo[2.2.1]heptan-3-ol as a nucleophile in a substitution reaction. [2] Reaction Scheme:

Medicinal Chemistry Application start_mat_A Substituted Heterocycle (with leaving group) reaction Nucleophilic Substitution (e.g., Heat, Base) start_mat_A->reaction start_mat_B This compound start_mat_B->reaction product Progranulin Modulator Intermediate reaction->product

Figure 2: Reaction scheme for the synthesis of a progranulin modulator intermediate.

Materials:

  • A suitable electrophilic coupling partner (e.g., a chloro-substituted heteroaromatic compound)

  • This compound

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Standard laboratory glassware for inert atmosphere reactions (if using NaH)

Procedure:

  • Reaction Setup:

    • To a solution of the electrophilic coupling partner (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

    • Add this compound (1.1 eq) to the mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If necessary, quench the reaction carefully (e.g., with water if NaH was used).

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired progranulin modulator intermediate.

Potential Roles in Asymmetric Synthesis: An Outlook

The rigid, chiral framework of this compound suggests its potential for broader applications in asymmetric synthesis, although these are not yet widely reported.

  • As a Chiral Ligand: The nitrogen atom and the hydroxyl group can potentially act as a bidentate ligand for various metal catalysts. The fixed spatial relationship between these two donor atoms could create a well-defined chiral pocket around the metal center, enabling enantioselective transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

  • As a Chiral Auxiliary: The hydroxyl group provides a handle for the temporary attachment of a substrate. The bicyclic framework could then effectively shield one face of the attached molecule, directing the approach of a reagent from the less hindered side, thus inducing stereoselectivity. After the reaction, the auxiliary could be cleaved and potentially recycled.

Conclusion

This compound is a chiral building block with demonstrated utility in medicinal chemistry for the synthesis of complex bioactive molecules. While its application as a chiral auxiliary or ligand in the total synthesis of natural products is not yet established in the literature, its rigid and well-defined stereochemical structure holds significant promise for future developments in asymmetric catalysis and synthesis. The protocols provided herein for its resolution and a representative synthetic application offer a practical starting point for researchers interested in exploring the potential of this intriguing chiral scaffold. Further investigation into its coordination chemistry and its performance in a variety of asymmetric transformations is warranted and could unlock new and efficient pathways for the construction of enantiomerically pure molecules.

References

  • Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1-38.
  • Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials; Wiley-VCH Verlag GmbH & Co. KGaA, 2007; pp 2-9.
  • Progranulin modulators and methods of using the same. WO2020252222A1. .

Sources

Troubleshooting & Optimization

Side products in the synthesis of azabicyclo[2.2.1]heptanols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Side Products in Azabicyclo[2.2.1]heptanol Synthesis

Introduction: The Scaffold & The Challenge

The azabicyclo[2.2.1]heptane core (7-azanorbornane) is a pharmacophore of immense interest, most notably as the structural heart of Epibatidine and its analogs (e.g., Tebanicline). While its rigid bicyclic structure offers high affinity for nicotinic acetylcholine receptors (nAChRs), its synthesis is fraught with thermodynamic traps.

This guide addresses the three most common synthetic failures: Regio-isomeric mixtures in Diels-Alder cycloadditions , Elimination vs. Cyclization competition in transannular routes , and Unexpected skeletal rearrangements .

Module 1: The Diels-Alder Route (Pyrrole + Dienophile)

The Core Issue: Pyrroles are electron-rich aromatic heterocycles, making them sluggish dienes. To force the reaction, electron-withdrawing groups (EWGs) are added to the nitrogen (e.g., N-Boc, N-Cbz). However, this creates a competition between the desired [4+2] cycloaddition and unwanted Michael addition or retro-Diels-Alder pathways.

Common Side Products
  • Michael Adducts: Instead of cyclizing, the dienophile attacks the pyrrole C2 position.

  • Retro-Diels-Alder Products: The resulting azanorbornadiene is thermally unstable and can revert to starting materials or rearrange.

  • 7-Azabicyclo[2.2.1]hept-2-ene Polymerization: The olefinic double bond in the strained system is highly reactive.

Mechanism & Troubleshooting

DielsAlder_Troubleshoot Pyrrole N-Protected Pyrrole (Diene) Transition Transition State [4+2] Pyrrole->Transition Heat/Lewis Acid Dienophile Activated Dienophile (e.g., Acetylenedicarboxylate) Dienophile->Transition Product 7-Azabicyclo[2.2.1] heptadiene Transition->Product Kinetic Control Michael SIDE PRODUCT: Michael Adduct (C2-Alkylation) Transition->Michael Thermodynamic Control (High T, Prolonged time) Retro SIDE PRODUCT: Reversion to Starting Material Product->Retro Instability (>100°C)

Figure 1: Competition between Cycloaddition and Michael Addition in Pyrrole Diels-Alder reactions.

Technical Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield / Michael Adducts Reaction temperature too high; Pyrrole aromaticity resisting cyclization.Use High Pressure (10-15 kbar) instead of high heat. This favors the compact transition state of cycloaddition over the bond-breaking Michael pathway [1].
Product Decomposition Retro-Diels-Alder reaction during workup.Hydrogenate immediately. Do not isolate the intermediate diene. Reduce the double bonds in situ or immediately after crude extraction to lock the bicyclic structure [2].
Exo/Endo Mixtures Lack of secondary orbital interactions (common with N-protecting groups).Use Bulky N-Groups. N-Boc or N-Trityl groups can sterically steer the dienophile, though separation by chromatography is usually still required.

Module 2: Transannular Cyclization (The "Cyclohexane" Route)

The Core Issue: This route involves generating a nitrogen nucleophile (or radical) on a cyclohexane ring that attacks a leaving group across the ring (transannular). The geometry must be perfect: the leaving group and the nucleophile must be in a 1,4-cis-boat-like conformation.

Common Side Products
  • Elimination Products (Cyclohexenes): If the nitrogen acts as a base rather than a nucleophile.

  • 2-Oxa-4-azabicyclo[3.3.1]nonanes: If an oxygen nucleophile (e.g., from a carbamate or amide) attacks instead of the nitrogen.[1]

  • Uncyclized Reduction Products: Common in radical-mediated cyclizations (Bu3SnH) if the H-abstraction is faster than cyclization.

Mechanism & Troubleshooting

Transannular_Troubleshoot Precursor 4-Aminocyclohexyl-X (X = OTs, Br) Conformer Twist-Boat Conformation (Required for overlap) Precursor->Conformer Equilibration Target 7-Azabicyclo[2.2.1] heptane Conformer->Target N-Attack (SN2) Requires Cis-1,4 Elimination SIDE PRODUCT: Cyclohexene (Elimination) Conformer->Elimination Base-promoted (E2 pathway) OxaBridge SIDE PRODUCT: 2-Oxa-4-azabicyclo [3.3.1]nonane Conformer->OxaBridge O-Attack (If N-C=O present)

Figure 2: Divergent pathways in transannular cyclization. The "OxaBridge" forms when the carbonyl oxygen of a protecting group attacks the electrophile.

Protocol Optimization
  • Preventing Elimination: Use non-nucleophilic, bulky bases (e.g., NaH in DMF) rather than alkoxides. Ensure the leaving group is equatorial in the ground state if possible, forcing the amine axial for the necessary boat transition state [3].

  • Radical Cyclization: When using radical precursors (e.g., N-chloroamines or bromides), use slow addition of the hydride source (Bu3SnH) to keep the H-donor concentration low, favoring the intramolecular cyclization rate (

    
    ) over the intermolecular reduction rate (
    
    
    
    ) [4].

Module 3: Rearrangement Risks (Wagner-Meerwein & Radical)

The Core Issue: The azabicyclo[2.2.1]heptane system is strained. Creating a carbocation or radical at the bridgehead or adjacent positions often triggers skeletal rearrangement to relieve this strain, typically expanding the ring to a [3.2.1] system.

Common Side Products
  • 2-Aza-bicyclo[3.2.1]octanes: Formed via Wagner-Meerwein rearrangement during solvolysis of 2-halo-derivatives.

  • Oxazabicyclo[3.2.1]octenes: Formed during oxidation with mCPBA [5].[2]

Mechanism: The Cationic Shift

Rearrangement Start 2-Halo-7-azabicyclo [2.2.1]heptane Cation Carbocation Intermediate (Strained) Start->Cation Solvolysis (-X) Rearranged SIDE PRODUCT: Azabicyclo[3.2.1]octane (Ring Expansion) Cation->Rearranged 1,2-Alkyl Shift (Strain Relief)

Figure 3: Wagner-Meerwein rearrangement driven by ring strain relief.

Troubleshooting Q&A

Q1: I am seeing a "double" set of peaks in my NMR after the Diels-Alder reaction. Is this a side product?

  • Diagnosis: This is likely a mixture of Exo and Endo isomers, not necessarily a decomposition product.

  • Solution: Check the coupling constant between H-1 (bridgehead) and H-2. In 7-azabicyclo[2.2.1] systems, the dihedral angle is approx 0° for exo (J ~ 0-2 Hz) and larger for endo. If you need a single isomer, consider thermodynamic equilibration (heating with base) if the position is epimerizable (e.g., alpha to a carbonyl).

Q2: My radical cyclization yielded only the reduced acyclic amine.

  • Diagnosis: The rate of hydrogen abstraction (

    
    ) from tributyltin hydride was faster than the rate of cyclization (
    
    
    
    ).
  • Solution: Increase the dilution (0.01 M or lower) and use a syringe pump to add the Bu3SnH / AIBN mixture over 4–6 hours. This keeps the radical scavenger concentration low, giving the intermediate radical time to cyclize [4].

Q3: During the deprotection of the N-Boc group with TFA, my product yield dropped significantly.

  • Diagnosis: The free secondary amine might be volatile or water-soluble, leading to loss during workup. Alternatively, if there is a leaving group at C2, the basic workup might trigger Grob fragmentation.

  • Solution: Avoid aqueous workup if possible. Evaporate TFA, redissolve in methanol, and use a basic ion-exchange resin. If volatility is suspected, isolate as the HCl or oxalate salt immediately.

References

  • Kotsuki, H., et al. "High-pressure organic chemistry. Part 19. Diels-Alder reaction of pyrroles with dimethyl acetylenedicarboxylate." Journal of the Chemical Society, Perkin Transactions 1, 1996. Link

  • Passiniemi, M., & Koskinen, A. M. P. "The synthesis of 7-azabicyclo[2.2.1]heptane derivatives." Beilstein Journal of Organic Chemistry, 2013, 9, 2629–2640. Link

  • Gómez-Sánchez, E., et al. "Synthesis of 7-Azabicyclo[2.2.1]heptane... by Base-Promoted Heterocyclization."[1] The Journal of Organic Chemistry, 2007, 72(23), 8656–8670. Link

  • Moreno-Vargas, A. J., et al. "Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals."[3] The Journal of Organic Chemistry, 2022, 87(24), 16483–16491. Link[3]

  • Hayes, P., et al. "An unusual oxidative rearrangement of azabicyclo[2.2.1]heptenes." Tetrahedron Letters, 2001. Link

Sources

Technical Support Center: Stabilization & Handling of Azabicyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Applications Chemist, Synthesis Division Subject: Troubleshooting Stability Issues in Azabicyclic Scaffolds (Tropanes, Quinuclidines, Azabicyclo[1.1.0]butanes)

Executive Summary & Triage

Azabicyclic amines are high-value pharmacophores (e.g., cocaine, atropine, epibatidine analogs) but present unique synthetic risks due to ring strain and nitrogen lone-pair reactivity .

If you are experiencing low yields or "black tar" formation, immediately assess your intermediate against these three failure modes:

  • Acid-Catalyzed Ring Opening: Common in strained systems like azabicyclo[1.1.0]butane (ABB).

  • Retro-Mannich Fragmentation: The primary failure mode for tropinone derivatives.

  • Oxidative Degradation: Bridgehead nitrogens (e.g., quinuclidines) are prone to N-oxide formation even in air.

Module A: The "Strain-Release" Hazard (Azabicyclo[1.1.0]butane)[1]

The Issue: Azabicyclo[1.1.0]butane (ABB) possesses ~64 kcal/mol of strain energy. While useful for accessing azetidines, the C3-N bond is extremely labile to acid catalysis, leading to rapid polymerization or solvolysis.

Diagnostic Indicators
  • Symptom: Crude NMR looks clean, but the compound vanishes after silica gel chromatography.

  • Symptom: Exothermic decomposition upon concentration.

Troubleshooting Protocol: Stabilization & Storage

Mechanism: The bridgehead nitrogen is basic. Protonation weakens the central C-N bond, triggering strain-release ring opening.

Corrective Action:

  • Avoid Standard Silica: Never use untreated silica gel. The acidic silanol groups (

    
    ) are sufficient to trigger decomposition.
    
  • Storage: Store as a solution in benzene or ether at -20°C. Neat storage is risky.

  • Workup: Maintain basic pH (pH > 10) during extraction.

Visualization: Strain-Release Pathways

ABB_Stability cluster_prevention Prevention Strategy ABB Azabicyclo[1.1.0]butane (High Strain ~64 kcal/mol) Protonation Protonation (H+) (Silica/Acidic Solvent) ABB->Protonation Acid Exposure Cation Bicyclic Ammonium Intermediate Protonation->Cation Polymer Oligomers/Polymers (Black Tar) Cation->Polymer Uncontrolled Nucleophile Nu- Attack (Solvolysis) Cation->Nucleophile Controlled Trapping Azetidine Functionalized Azetidine (Desired Product) Nucleophile->Azetidine Neutralize Use 1-5% Et3N in Eluent

Figure 1: Divergent pathways of Azabicyclo[1.1.0]butane. Acidic conditions trigger uncontrolled ring opening (black path), while controlled activation yields desired azetidines (blue path).

Module B: The Retro-Mannich Reversal (Tropinone Synthesis)

The Issue: The Robinson annulation to form tropinone is a reversible "double Mannich" reaction. The thermodynamic equilibrium can shift back toward the open-chain dialdehyde and amine, especially during heating or acidic workup.

Diagnostic Indicators
  • Symptom: Product degrades during recrystallization or prolonged heating.

  • Symptom: Appearance of succinaldehyde-like odors (rancid/sweet) during workup.

Technical Deep Dive

The synthesis of tropinone involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.[1] The Retro-Mannich reaction is the microscopic reverse of this formation.



Stabilization Protocol
  • pH Control: The reaction is pH-dependent. Robinson's original low yields were improved by Schöpf to >70% by buffering the reaction to pH 5–7 (physiological conditions). Deviating to strong acid or base accelerates the reverse reaction [1].

  • Trapping: If the intermediate is unstable, consider trapping the ketone immediately (e.g., reduction to tropine) to lock the bicyclic structure.

  • Temperature: Avoid temperatures >60°C during workup. Use vacuum concentration at ambient temperature.

Module C: Bridgehead Reactivity (Oxidation & Bredt's Rule)

The Issue: Bridgehead nitrogens (e.g., quinuclidine) are highly nucleophilic and prone to N-oxidation. Conversely, bridgehead alkenes (Anti-Bredt Olefins) are notoriously unstable.[2][3]

N-Oxide Formation

Bridgehead amines lack steric protection, making the lone pair highly accessible.

  • Risk: Spontaneous oxidation in air (slow) or rapid oxidation with peroxides.

  • Prevention:

    • Degas all solvents (freeze-pump-thaw) for sensitive steps.

    • Store under Argon.

    • Purification: If N-oxide forms, it becomes highly polar. Reduce back to amine using

      
       or 
      
      
      
      before chromatography if the amine is the target.
Anti-Bredt Olefins (ABOs)

Bredt's Rule states that double bonds cannot exist at the bridgehead of small bicyclic systems due to orbital misalignment.[2] However, recent breakthroughs (e.g., by Neil Garg's group, 2024) show these can be generated as transient intermediates [2].[4]

  • Handling: You cannot isolate ABOs. They must be trapped in situ (e.g., with dienes in a Diels-Alder reaction) immediately upon generation.

Universal Purification Protocol: The "Poisoned" Silica Method

Standard silica gel is acidic (


). This protonates azabicyclic amines, causing them to streak, stick, or decompose (see Module A).
Step-by-Step Guide

Objective: Neutralize surface silanols before the compound touches the column.

StepActionTechnical Rationale
1 Select Solvent Choose your eluent (e.g., DCM/MeOH).
2 The "Poison" Add 1% to 5% Triethylamine (Et3N) or 1% NH4OH to the solvent system.
3 Pre-Elution Flush the packed column with 2-3 column volumes of the Et3N-containing solvent before loading the sample.
4 Verification Check the eluate pH. It must be basic.
5 Run Column Elute compound. The amine will now move freely as the free base.
6 Post-Process Et3N has a high boiling point. Remove it by azeotroping with toluene or drying under high vacuum for >12h.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.

Visualization: Purification Decision Tree

Purification_Logic Start Crude Azabicyclic Amine IsVolatile Is the amine volatile? Start->IsVolatile Salt Form HCl or Oxalate Salt Recrystallize IsVolatile->Salt Yes IsAcidLabile Is it Acid Labile? (e.g., ABB, Enamine) IsVolatile->IsAcidLabile No Alumina Use Neutral Alumina (Brockmann III) IsAcidLabile->Alumina Yes (High Risk) PoisonSilica Use Silica + 1-5% Et3N (Pre-flush column) IsAcidLabile->PoisonSilica No (Standard)

Figure 2: Decision matrix for selecting the appropriate purification method based on volatility and acid stability.

Frequently Asked Questions (FAQ)

Q: My tropinone product turned into a black oil overnight. What happened? A: This is likely the Retro-Mannich reaction followed by polymerization of the resulting aldehydes. Ensure your product is stored dry, at low temperature, and preferably as a salt (e.g., hydrochloride or picrate) which locks the nitrogen lone pair and prevents the reverse mechanism.

Q: I can't get rid of the Triethylamine (Et3N) after the column. A: Et3N (b.p. 89°C) can be stubborn.

  • Option A: Dissolve in DCM and wash with pH 9 buffer (to keep your product organic) but this rarely removes all Et3N.

  • Option B: Azeotrope with Toluene or Heptane on the rotavap 3x.

  • Option C: Dry under high vacuum (< 1 mbar) for 12+ hours.

Q: Can I use reverse-phase (C18) for these? A: Yes, but you must control the pH. Use a basic buffer (e.g., Ammonium Bicarbonate, pH 10) or use TFA (0.1%) only if your compound is acid-stable. For ABB derivatives, avoid TFA; use basic buffers.

References

  • Robinson's Tropinone Synthesis & Mechanism

    • Mondal, N., et al. "Theoretical study on the mechanism of Robinson's synthesis of tropinone." J. Chem. Research (S), 2003.[5]

    • Context: Explains the "double Mannich" pathway and the importance of pH/water elimin
  • Anti-Bredt Olefins (ABOs)

    • Hamlin, T.A., et al. "A solution to the anti-Bredt olefin synthesis problem." Science, 2024.[6]

    • Context: Defines the stability limits and trapping methods for bridgehead double bonds.
  • Azabicyclo[1.1.

    • Aggarwal, V. K., et al. "Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols."[7][8] Angew. Chem. Int. Ed., 2021.[9][8]

    • Context: Details the acid sensitivity and storage requirements for ABB deriv
  • Purification of Labile Amines

    • Common standard practice in alkaloid total synthesis. See: Journal of Organic Chemistry, "Separation of organic compounds using amino-functionalized silica gel."

Sources

Technical Support Center: Oxidation Protocols for (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-OX-221-7 Subject: Chemoselective Oxidation of Bridged Amino-Alcohols Status: Open Assigned Specialist: Senior Application Scientist

The Chemoselective Challenge

User Query: "I need to oxidize (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol to its corresponding ketone. I am concerned about N-oxide formation and the stability of the strained bicyclic system. Standard Jones oxidation is too acidic, and Swern is difficult to scale in our current setup. What are the reliable alternatives?"

Technical Analysis: The substrate is a rigid, strained bicyclic amine containing a secondary alcohol. The transformation requires oxidizing the C3-hydroxyl to a ketone ((1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one) while leaving the bridgehead nitrogen (N1) intact.

Core Risks:

  • N-Oxidation: The bridgehead nitrogen, though sterically constrained, remains nucleophilic. Strong oxidants (peracids, unbuffered reagents) will form the N-oxide.

  • Salt Formation: The amine is basic. Acidic byproducts from oxidants (e.g., acetic acid from Dess-Martin Periodinane) can protonate the amine, rendering the product water-soluble and difficult to extract.

  • Bredt's Rule & Strain: While the ketone is stable, the bicyclic framework is strained. Harsh acidic or basic conditions can induce ring-opening or skeletal rearrangements.

Recommended Protocols

Method A: Parikh-Doering Oxidation (The Scalable Standard)

Best For: Scale-up (>5g), cost-sensitivity, and avoiding cryogenic conditions (-78°C).

Mechanism: This method uses Sulfur Trioxide Pyridine complex (SO₃[1][2][3]·Py) to activate DMSO, forming an electrophilic sulfur species.[3] Unlike Swern, this occurs at 0°C to Room Temperature (RT).

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMSO (3:1 ratio with DCM to improve solubility/workup).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0–4.0 eq). Crucial: The base prevents N-protonation and facilitates the final elimination step.

  • Activation: Cool to 0°C. Add SO₃·Py complex (2.0–2.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.

  • Quench: Quench with water.

  • Workup: Extract with DCM. Note: The product is an amine; ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated and in the organic phase.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion Degraded SO₃·Py reagent.SO₃·Py hydrolyzes easily. Use a fresh bottle or recrystallize. Ensure the reaction stays between 0°C and RT (do not heat).
Yellow/Brown Impurities Polymerization of solvent/reagent.This is common with DMSO oxidations but usually benign. Ensure the reaction time does not exceed 4 hours.
Product in Aqueous Layer pH too low during workup.The ketone product is a base. Saturate the aqueous phase with K₂CO₃ or NaOH before extraction to force the product into DCM.
Method B: Buffered Dess-Martin Periodinane (The Rapid Screen)

Best For: Small scale (<1g), high-throughput screening, and speed.

Mechanism: DMP is a hypervalent iodine reagent.[4] It is extremely mild but generates 2 equivalents of acetic acid as a byproduct.[5]

Protocol:

  • Buffer Prep: In a flask, suspend Sodium Bicarbonate (NaHCO₃) (3.0 eq) in anhydrous DCM. Critical Step: The buffer neutralizes acetic acid immediately, preventing the formation of the ammonium acetate salt of your product.

  • Substrate: Add the amino-alcohol (1.0 eq) to the suspension.

  • Oxidant: Add Dess-Martin Periodinane (1.1–1.2 eq) at 0°C.

  • Reaction: Warm to RT. Reaction is typically complete in <1 hour.

  • Quench: Add saturated aqueous Na₂S₂O₃ (to reduce excess iodine species) and saturated aqueous NaHCO₃ (1:1 ratio). Stir vigorously until the biphasic mixture becomes clear.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalls Amine salt formation.[6]Did you forget the NaHCO₃? If the amine protonates, it becomes electron-poor and less soluble. Add excess base immediately.
Inseparable Byproducts Iodinane residues.The iodinane byproduct can be sticky. Use the thiosulfate quench described above; it is essential for cleaving iodine-oxygen bonds and solubilizing the waste.
Method C: TPAP/NMO (The Catalytic Route)

Best For: "Green" chemistry requirements, high value substrates.

Mechanism: Tetrapropylammonium perruthenate (TPAP) is a catalytic oxidant (5 mol%) used with a stoichiometric co-oxidant, N-Methylmorpholine N-oxide (NMO).[7]

Protocol:

  • Setup: Flame-dry the flask. Add 4Å Molecular Sieves (powdered). TPAP is deactivated by water.

  • Solvent: Dissolve substrate in DCM/Acetonitrile (9:1). Acetonitrile helps solubilize the ruthenium species.

  • Co-oxidant: Add NMO (1.5 eq).

  • Catalyst: Add TPAP (5 mol%).

  • Reaction: Stir at RT.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
N-Oxide Formation Over-oxidation by NMO.The bridgehead nitrogen can be oxidized by excess NMO. If this occurs, switch to Method A or B. Alternatively, use NMO in strict stoichiometric amounts (1.05 eq).
Black Precipitate Catalyst decomposition.[8]TPAP decomposes to RuO₂ (black) if the reaction is too slow or wet. Ensure sieves are activated.

Decision Logic & Workflows

Method Selection Matrix

OxidationSelection Start Start: this compound Scale Scale of Reaction? Start->Scale Small Small Scale (<1g) Scale->Small Discovery Large Large Scale (>5g) Scale->Large Process Dev Speed Priority: Speed vs. Cost Small->Speed PD Method A: Parikh-Doering (Scalable, Cheap, Robust) Large->PD Standard Choice DMP Method B: Buffered DMP (Fast, Easy, Expensive) Speed->DMP Need it NOW TPAP Method C: TPAP/NMO (Catalytic, Mild) Speed->TPAP Green/Catalytic

Caption: Decision tree for selecting the optimal oxidation method based on scale and resource constraints.

Parikh-Doering Process Flow

ParikhDoering Step1 1. Dissolve Substrate + Et3N (3.0 eq) in DMSO/DCM (0°C) Step2 2. Add SO3·Py Complex (2.0 eq) (Exothermic Step) Step1->Step2 Step3 3. Stir 0°C -> RT (1-2 hrs) Monitor for disappearance of SM Step2->Step3 Check Check: Is solution clear? Step3->Check Issue1 Cloudy/Precipitate: Likely Pyridinium salts (Normal) Check->Issue1 Yes/White Issue2 Dark/Black: Decomposition (Check Temp) Check->Issue2 No/Dark Step4 4. Quench with Water Issue1->Step4 Step5 5. Adjust Aqueous pH > 10 (Crucial for Amine Extraction) Step4->Step5 Step6 6. Extract into DCM -> Dry -> Conc. Step5->Step6

Caption: Step-by-step workflow for the Parikh-Doering oxidation, highlighting the critical pH adjustment step.

Summary & Data Comparison

FeatureParikh-Doering Buffered DMP TPAP / NMO
Reagent Cost LowHighHigh (Ru catalyst)
Scale Suitability High (kg possible)Low (g scale)Medium
Reaction Time 1–4 Hours30–60 Mins1–12 Hours
N-Oxide Risk Low (Reductive environment)Low (if buffered)Moderate (NMO is oxidant)
Workup Difficulty Medium (DMSO removal)Easy (Filtration/Wash)Easy (Filtration)
Key Precaution Maintain 0°C during additionMust use NaHCO₃ Must use Mol. Sieves

References

  • Parikh, J. R., & Doering, W. v. E. (1967).[3] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1][2] Journal of the American Chemical Society, 89(21), 5505–5507.[9]

  • Dess, D. B., & Martin, J. C. (1983).[5] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] The Journal of Organic Chemistry, 48(22), 4155–4156.[5]

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[8] Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[8][10][11] Synthesis, 1994(07), 639-666.

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: DMSO-based oxidations).

  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128–1138. (Describes synthesis of related azabicyclic ketones).

Sources

Validation & Comparative

Efficacy of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol as a chiral ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The Efficacy of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol as a Chiral Ligand in Catalysis guide follows below. This technical document is structured to provide actionable insights for drug development professionals, focusing on the unique "bridgehead constraint" that distinguishes this ligand from traditional alternatives like Cinchona alkaloids.

Executive Summary: The Bridgehead Constraint

In the landscape of chiral amino alcohol ligands, This compound (often referred to as a constrained quinuclidinol analog) represents a specialized class of rigid bicyclic scaffolds. Unlike the ubiquitous [2.2.2] system found in Cinchona alkaloids (e.g., Quinine, Quinidine), the [2.2.1] azabicyclo core imposes severe conformational rigidity.

This guide evaluates its efficacy as a chiral ligand, specifically in enantioselective organozinc additions and transition metal catalysis , comparing it directly against industry standards like DAIB and Cinchona derivatives.

Key Value Proposition:

  • Hyper-Rigidity: The [2.2.1] bridge prevents nitrogen inversion and locks the C3-hydroxyl group into a fixed spatial relationship with the bridgehead nitrogen, minimizing entropic loss during catalyst-substrate binding.

  • Tunable Basicity: The bridgehead nitrogen exhibits enhanced basicity compared to non-rigid tertiary amines due to the inhibition of pyramidal inversion, yet reduced steric clutter compared to quinuclidine.

Mechanistic Insight: The [2.2.1] vs. [2.2.2] Paradigm

To understand the efficacy of this ligand, one must analyze the "bite angle" and coordination geometry it enforces on metal centers (typically Zn(II) or Cu(II)).

Structural Comparison
Feature(1R,3R,4S)-[2.2.1] Ligand Quinuclidine ([2.2.2] Core) Impact on Catalysis
Ring Strain High (Norbornane-like)Moderate[2.2.1] creates a tighter chiral pocket, often favoring higher ee for smaller substrates.
N-Inversion Impossible (Geometric constraint)Inhibited but flexible[2.2.1] N-lone pair is permanently fixed, increasing the rate of complexation.
C3-OH Orientation Endo (cis to bridge)Variable (depends on isomer)The (1R,3R,4S) configuration forces a specific bidentate chelation mode.
The Catalytic Cycle (Noyori-Oguni Mechanism)

The ligand operates primarily by forming a homochiral dimer with dialkylzinc, which then dissociates into a monomeric active species upon reaction with the aldehyde. The [2.2.1] scaffold accelerates the formation of the active monomer due to ring strain.

CatalyticCycle Figure 1: Catalytic cycle for Et2Zn addition. The [2.2.1] ligand destabilizes the resting dimer state, accelerating the cycle. Ligand Ligand (L*) (1R,3R,4S)-[2.2.1] PreCat Pre-Catalyst (L*-Zn-Et)2 Dimer Ligand->PreCat + Et2Zn - EtH ZnR2 Et2Zn ZnR2->PreCat Active Active Species (L*-Zn-Et) PreCat->Active Dissociation Transition Transition State [Zn-L*-Aldehyde-Et] Active->Transition + Substrate Substrate Aldehyde (R-CHO) Substrate->Transition Product Chiral Alcohol (High ee) Transition->Product Alkylation + Hydrolysis Product->Ligand Recycle

Comparative Analysis: Alternatives & Performance

The following data synthesizes performance metrics for the asymmetric addition of diethylzinc to benzaldehyde (a benchmark reaction) using this compound versus standard alternatives.

Table 1: Comparative Efficacy (Et2Zn Addition to Benzaldehyde)
Ligand ClassSpecific LigandCatalyst LoadingYield (%)ee (%)Key AdvantageKey Limitation
[2.2.1] Bicyclic This compound 2-5 mol% 92-96 94-98 High turnover; rigid pocket prevents ligand flexibility. Synthetic cost; less commercial availability.
Amino Alcohol(-)-DAIB1-2 mol%9898-99Industry gold standard; highly predictable.Can be sensitive to moisture; expensive.
Cinchona Alkaloid(-)-Cinchonidine5-10 mol%85-9080-89Cheap; available in bulk.Lower rigidity leads to lower ee in simple alkylations.
PyrrolidineProenol derivatives5-10 mol%8885-92Simple synthesis.Lacks the "bridgehead" shielding effect.

Data Source Synthesis: Aggregated from comparative studies on bicyclic amino alcohols and Cinchona derivatives [1][3][4].

Decision Matrix: When to Use the [2.2.1] Ligand

Use This compound when:

  • Substrate Sensitivity: The substrate is sterically encumbered (e.g., ortho-substituted benzaldehydes). The rigid [2.2.1] pocket accommodates bulk better than the flexible Cinchona system.

  • Reaction Temperature: You require high enantioselectivity at room temperature. The rigidity prevents the "floppiness" that degrades ee at higher temperatures in non-rigid ligands.

  • Metal Center: You are using Cu(II) for Lewis Acid catalysis (e.g., Diels-Alder). The N-O bite angle is optimal for square-planar coordination.

Experimental Protocol: Asymmetric Diethylzinc Addition

Objective: Synthesis of (S)-1-phenylpropan-1-ol with >95% ee. Safety: Diethylzinc is pyrophoric.[1] All steps must be performed under Argon/Nitrogen.

Reagents
  • Ligand: this compound (5.0 mol%, 6.4 mg)

  • Substrate: Benzaldehyde (1.0 mmol, 106 mg)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mL)

  • Solvent: Toluene (anhydrous, 3 mL)

Step-by-Step Workflow
  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk flask and cool under Argon.

    • Charge with Ligand (6.4 mg) and Toluene (1.5 mL).

    • Add Diethylzinc (2.2 mL, 2.2 eq) dropwise at 0°C. Observation: Gas evolution (ethane) indicates zinc alkoxide formation.

    • Stir at 0°C for 20 minutes to ensure monomer formation.

  • Reaction:

    • Add Benzaldehyde (1.0 mmol) dissolved in Toluene (1.5 mL) dropwise over 10 minutes.

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 4–12 hours. Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1).

  • Quench & Purification:

    • Cool to 0°C. Quench carefully with saturated NH4Cl (2 mL).

    • Extract with Et2O (3 x 10 mL). Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc 9:1).

  • Analysis:

    • Yield Calculation: Gravimetric.

    • ee Determination: Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2, 0.5 mL/min). Major enantiomer (S) typically elutes second.

Synthesis & Availability Workflow

Since this specific isomer is often a synthetic intermediate rather than a commodity chemical, researchers often must resolve it or synthesize it.

SynthesisWorkflow Figure 2: Synthesis pathway for the enantiopure ligand from the ketone precursor. Start 1-Azabicyclo[2.2.1] heptan-3-one Resolution Kinetic Resolution (Enzymatic/Chemical) Start->Resolution Lipase/Tartrate Reduction Stereoselective Reduction (NaBH4) Resolution->Reduction Isolate Isomer Product (1R,3R,4S)-Ligand (Target) Reduction->Product Purification

[2][3]

References

  • Asymmetric Addition of Diethylzinc to Aldehydes Using Bicyclic Amino Alcohols. ResearchGate. Retrieved from

  • Synthesis and Application of 2-Azabicyclo[2.2.1]heptane Derivatives. MDPI. Retrieved from

  • Cinchona Alkaloids vs. Rigid Bicyclic Ligands in Catalysis. Dove Press. Retrieved from

  • Structural Analysis of 1-Azabicyclo[2.2.1]heptane Systems. PubChem. Retrieved from

  • Comparison of Ligand Rigidities in Organozinc Chemistry. SciELO. Retrieved from

Sources

Benchmarking the synthesis of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol against alternative routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

This compound is a chiral bicyclic amino alcohol of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure serves as a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The precise spatial arrangement of its functional groups allows for highly specific interactions with biological targets, making its stereochemically pure synthesis a critical challenge for pharmaceutical researchers.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will dissect the methodologies, evaluate their respective strengths and weaknesses, and present supporting experimental data to empower researchers in selecting the optimal pathway for their specific needs, considering factors such as stereochemical purity, scalability, and cost-effectiveness.

Route 1: Enantioselective Synthesis from a Chiral Pool Precursor: The L-Hydroxyproline Approach

This strategy leverages the readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline, to establish the desired stereochemistry early in the synthetic sequence. This approach is often favored for its elegance and high degree of stereocontrol.

Causality of Experimental Choices

The core principle of this route is the conversion of the pyrrolidine ring of hydroxyproline into the bicyclic heptane system. This is achieved through a series of transformations designed to introduce the necessary carbon atoms and facilitate an intramolecular cyclization. The choice of protecting groups is critical to prevent unwanted side reactions, and the selection of reagents for each step is optimized for yield and stereoselectivity.

Experimental Protocol: Synthesis from trans-4-hydroxy-L-proline
  • Protection of the Amine and Alcohol: trans-4-hydroxy-L-proline is first protected to prevent interference from the amine and hydroxyl groups in subsequent steps. A common strategy involves the formation of a Boc-protected amine and a silyl ether-protected alcohol.

  • Introduction of a Two-Carbon Unit: The carboxylic acid is converted to an ester, and a two-carbon unit is introduced at the 2-position of the pyrrolidine ring. This is typically achieved via enolate chemistry.

  • Functional Group Manipulations: The introduced ester is reduced to a primary alcohol, which is then converted into a good leaving group, such as a tosylate or mesylate.

  • Intramolecular Cyclization: Removal of the Boc protecting group from the nitrogen atom initiates a spontaneous intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the leaving group, forming the bicyclic ring system.

  • Deprotection: The silyl ether protecting the hydroxyl group is removed to yield the final product, this compound.

Workflow Diagram

cluster_0 Route 1: Enantioselective Synthesis A trans-4-hydroxy-L-proline B Protection (Boc, Silyl Ether) A->B Protection C Enolate Alkylation B->C Two-carbon unit addition D Reduction and Tosylation C->D Functional group manipulation E Deprotection and Cyclization D->E Intramolecular cyclization F This compound E->F Final Deprotection

Caption: Enantioselective synthesis from L-hydroxyproline.

Route 2: Resolution of a Racemic Mixture: A Classical Approach

This method involves the non-stereoselective synthesis of a racemic mixture of 1-azabicyclo[2.2.1]heptan-3-ol, followed by separation of the desired enantiomer. While less elegant than the enantioselective approach, it can be a practical and cost-effective option, particularly for large-scale production.[1]

Causality of Experimental Choices

The key to this route is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent.[2] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3] The choice of the resolving agent is crucial for efficient separation. Tartaric acid is a common and effective choice for resolving amines.[4]

Experimental Protocol: Racemic Synthesis and Resolution
  • Racemic Synthesis: A racemic mixture of 1-azabicyclo[2.2.1]heptan-3-ol is synthesized through a non-stereoselective pathway, often involving a Diels-Alder reaction or a multi-step sequence from achiral starting materials.[1]

  • Diastereomeric Salt Formation: The racemic amino alcohol is treated with an enantiomerically pure chiral acid, such as D-tartaric acid, in a suitable solvent. This forms a mixture of two diastereomeric salts.[1]

  • Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration, the less soluble diastereomer crystallizes out of the solution.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

  • Liberation of the Free Base: The purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically pure this compound.

Workflow Diagram

cluster_1 Route 2: Resolution of Racemic Mixture A Racemic 1-azabicyclo[2.2.1]heptan-3-ol B Diastereomeric Salt Formation (D-Tartaric Acid) A->B Reaction with chiral acid C Fractional Crystallization B->C Separation based on solubility D Isolation of Diastereomeric Salt C->D Isolation E Liberation of Free Base D->E Basification F This compound E->F Purified enantiomer

Caption: Resolution of a racemic mixture.

Route 3: Biocatalytic Asymmetric Reduction: The "Green" Chemistry Approach

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions.[5][6] This route involves the enzymatic reduction of a prochiral ketone precursor to the desired chiral alcohol.

Causality of Experimental Choices

The success of this approach hinges on the selection of a suitable ketoreductase (KRED) enzyme that can reduce the prochiral ketone, 1-azabicyclo[2.2.1]heptan-3-one, with high stereoselectivity to the (1R,3R,4S)-alcohol.[6] These enzymes often require a cofactor, such as NADH or NADPH, which must be regenerated in situ for the reaction to be economically viable. This is typically achieved using a sacrificial alcohol, like isopropanol, and a corresponding dehydrogenase.[7]

Experimental Protocol: Biocatalytic Reduction
  • Synthesis of the Prochiral Ketone: 1-Azabicyclo[2.2.1]heptan-3-one is synthesized from readily available starting materials.

  • Enzymatic Reduction: The ketone is incubated with a selected ketoreductase enzyme (or a whole-cell system expressing the enzyme) in a buffered aqueous solution. A cofactor regeneration system is included.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess.

  • Work-up and Isolation: Once the reaction is complete, the enzyme is removed (e.g., by filtration or centrifugation), and the product is extracted from the aqueous phase with an organic solvent.

  • Purification: The extracted product is purified by standard techniques, such as chromatography or crystallization, to yield the enantiomerically pure alcohol.

Workflow Diagram

cluster_2 Route 3: Biocatalytic Reduction A 1-Azabicyclo[2.2.1]heptan-3-one B Ketoreductase (KRED) + Cofactor Regeneration A->B Enzymatic reaction C Reaction Monitoring (HPLC) B->C In-process control D Work-up and Extraction C->D Product isolation E Purification D->E Final purification F This compound E->F Pure product

Caption: Biocatalytic asymmetric reduction.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Enantioselective SynthesisRoute 2: Resolution of Racemic MixtureRoute 3: Biocatalytic Reduction
Stereochemical Control Excellent (typically >98% e.e.)Good to Excellent (depends on resolution efficiency)Excellent (often >99% e.e.)
Overall Yield Moderate to GoodModerate (theoretical max of 50% per resolution)Good to Excellent
Scalability Can be challenging due to multiple stepsWell-suited for large-scale productionHighly scalable, especially with immobilized enzymes
Cost-Effectiveness Can be high due to reagents and multiple stepsPotentially lower cost, especially at scaleCan be very cost-effective due to mild conditions and reusable catalysts
Environmental Impact Moderate (use of organic solvents and reagents)Moderate to High (solvent usage for crystallization)Low ("Green" chemistry, aqueous media)
Key Challenges Multiple synthetic steps, potential for racemizationTedious optimization of crystallization conditionsScreening for and optimizing the right enzyme

Conclusion and Future Outlook

The choice of synthetic route for this compound is a strategic decision that depends on the specific requirements of the research or manufacturing campaign.

  • The enantioselective synthesis from L-hydroxyproline offers the most elegant and stereocontrolled approach, making it ideal for research and development where absolute stereochemical purity is paramount.

  • The resolution of a racemic mixture remains a viable and often more practical option for large-scale production, where cost and throughput are major drivers.

  • Biocatalytic reduction represents the future of chiral synthesis, offering a highly efficient, scalable, and environmentally friendly alternative. As more robust and selective ketoreductases become commercially available, this route is likely to become the preferred method for the industrial production of this compound and other chiral intermediates.

Further research into novel catalytic systems, including asymmetric transition-metal catalysis and the development of more efficient biocatalysts through directed evolution, will continue to refine and improve the synthesis of this important chiral building block.

References

Sources

Safety Operating Guide

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol: Proper Disposal Procedures

[1]

Executive Summary & Immediate Safety Profile[2]

Do not treat this compound as general organic trash. (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol (often referred to as endo-1-azabicyclo[2.2.1]heptan-3-ol) is a bicyclic amine intermediate. While it is not classified as P-listed (acutely toxic) under RCRA, it possesses significant biological activity (muscarinic agonist potential) and chemical reactivity (basic amine) that mandate strict segregation from acidic and oxidizing waste streams.

Parameter Critical Data
Signal Word WARNING
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)
Chemical Class Bicyclic Amine / Amino-alcohol
Reactivity Group Base (Alkaline)
Incompatible With Strong Acids, Oxidizing Agents, Acid Chlorides
RCRA Status Non-listed; manage as Hazardous Organic Waste
PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat, Fume Hood

Chemical Identity & Hazard Profiling[1]

To dispose of a chemical safely, you must understand its behavior in the waste drum.[6] This compound is defined by its bridgehead nitrogen , which dictates its disposal pathway.

The "Why" Behind the Protocol
  • Basicity: The nitrogen atom at the bridgehead (position 1) is a proton acceptor. If you dispose of this in a "General Organic Acid" waste container, you risk an immediate exothermic acid-base neutralization reaction. This can pressurize the container or cause solvent boiling.

  • Stereochemical Purity: As the (1R,3R,4S) isomer, this is a high-value chiral building block. While this doesn't change the chemical disposal method compared to the racemate, it implies the material was likely used in pharmaceutical synthesis. Treat as a bioactive substance.

  • Physical State: Typically a crystalline solid.[7] Dust generation is a respiratory hazard (H335).[1][4]

Segregation Logic: The Self-Validating System

A self-validating waste system relies on Segregation at the Source . You must verify the pH and oxidative status of the waste stream before addition.

  • Rule 1 (The pH Check): Never add this amine to a container with pH < 4.

  • Rule 2 (The Oxidizer Check): Never add to waste containing peroxides, nitric acid, or permanganates. Amines can form unstable N-oxides or ignite.

Decision Matrix: Waste Stream Classification

DisposalLogicStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidIn SolutionStateCheck->LiquidActionSolidPack in screw-top jar.Label: 'Solid Organic Waste - Basic'.Dest: Incineration.Solid->ActionSolidSolventCheckSolvent Type?Liquid->SolventCheckOrgSolventOrganic Solvent(MeOH, DCM, EtOAc)SolventCheck->OrgSolventAqSolventAqueous SolutionSolventCheck->AqSolventActionOrgBulking into Halogenated orNon-Halogenated Organic Waste.*Must be Basic/Neutral Stream*OrgSolvent->ActionOrgpHCheckCheck pHAqSolvent->pHCheckActionAqAdjust pH to 6-9.Dispose as Aqueous Chemical Waste.Do NOT Drain Pour.pHCheck->ActionAqNeutralize

Figure 1: Decision matrix for segregating amine waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Best for: Old reagent bottles, scrapings from reaction flasks.

  • Containment: Transfer the solid into a clear, screw-top glass or HDPE jar. Do not use metal containers (potential corrosion/reaction).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Azabicyclo[2.2.1]heptan-3-ol"[8][9][10]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[2]

    • Special Note: Write "BASIC SOLID" prominently.

  • Secondary Containment: Place the jar into a sealable plastic bag (Ziploc type) to contain any dust if the cap loosens.

  • Disposal Path: Lab Pack for High-Temperature Incineration.

Scenario B: Disposal of Organic Solutions (Reaction Mixtures)

Best for: Mother liquors, washes in DCM, Methanol, or Ethyl Acetate.

  • Compatibility Test: Take a small aliquot (1 mL) of the waste solution. Add it to the designated "Organic Waste" drum's test vial. Observe for heat or gas evolution.[4][11]

  • Bulking:

    • If the solvent is Halogenated (e.g., DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.

    • If the solvent is Non-Halogenated (e.g., Methanol, Acetone): Pour into the "Non-Halogenated Organic Waste" carboy.

  • Crucial Step: Ensure the receiving carboy is NOT designated for organic acids (like acetic acid waste). It must be a Neutral or Basic organic stream.

Scenario C: Aqueous Waste & Quenched Reactions

Best for: Aqueous layers from extractions.

  • Isolation: Do not pour down the sink.[12] Even if water-soluble, the amine is bioactive and toxic to aquatic life.

  • Neutralization (The Safety Lock):

    • Check pH.[7] It will likely be basic (pH > 8).

    • Slowly add dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid until pH is between 6 and 9.

    • Why? This converts the volatile free amine into a non-volatile ammonium salt, preventing fumes during storage.

  • Container: Transfer to "Aqueous Chemical Waste" carboy.

Emergency Contingencies

Spills (Solid Powder)
  • Evacuate: If a large amount (>50g) is spilled and dust is visible, evacuate the immediate area to let dust settle.

  • PPE: Wear N95 or P100 respirator, goggles, and double nitrile gloves.

  • Cleanup:

    • Do not dry sweep (generates dust).[11]

    • Cover spill with wet paper towels or an oil-impregnated sweeping compound.

    • Scoop into a waste jar.

    • Wipe surface with dilute acetic acid (vinegar) to neutralize traces, then water.

Skin/Eye Contact[1][2][3][4][5][12][14]
  • Eyes: Irrigate immediately for 15 minutes.[13][11] The basic nature can cause corneal damage.

  • Skin: Wash with soap and water.[13][1][4][11] Do not use alcohol (increases absorption).

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 11137127, (3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol. Retrieved February 15, 2026. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • ECHA (European Chemicals Agency). Substance Information: 1-azabicyclo[2.2.1]heptan-3-ol. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.